molecular formula C5H8O2 B1581382 Ethenoxymethoxyethene CAS No. 9003-33-2

Ethenoxymethoxyethene

Cat. No.: B1581382
CAS No.: 9003-33-2
M. Wt: 100.12 g/mol
InChI Key: DFFZYNIDEOOVAU-UHFFFAOYSA-N
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Description

Poly(vinyl formal) is a synthetic polymer supplied for industrial and materials science research. It is recognized by its synonym, ethenoxymethoxyethene, and is identified by the CAS Registry Number 9003-33-2 . This compound is categorized for use as an indirect food additive, specifically in adhesives and components of coatings . Researchers value this material for its specific physical properties, including a refractive index of 1.502 at 20 °C and a specific gravity of 1.230 at 25 °C . With an estimated water solubility of approximately 42,490 mg/L at 25 °C, it is also characterized by a predicted partition coefficient (XLogP3) of 1.50, providing insight into its solubility behavior . The structure of poly(vinyl formal) is represented by the repeating molecular formula (C5H8O2)x . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenoxymethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZYNIDEOOVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID40864148
Record name [(Ethenyloxy)methoxy]ethene
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Molecular Weight

100.12 g/mol
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CAS No.

111-38-6, 9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-
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Record name Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer
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Record name Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethenoxymethoxyethene (Divinyl Formal)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Ethenoxymethoxyethene , commonly known as Divinyl Formal (DVF) or Bis(vinyloxy)methane (CAS: 111-38-6), is a bifunctional vinyl ether critical to the development of stimuli-responsive biomaterials. Unlike its structural analog Divinyl Sulfone (DVS)—which forms stable, irreversible crosslinks—Divinyl Formal contains a central acetal linkage (


).

This acetal core provides a "molecular switch": it is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH < 6.0), such as endosomal compartments or the tumor microenvironment (TME). This property makes DVF an essential crosslinker for synthesizing pH-responsive hydrogels and smart drug delivery systems (DDS) .

Key Technical Specifications
PropertyValueRelevance
IUPAC Name 1,1'-[Methylenebis(oxy)]dietheneOfficial nomenclature
Molecular Formula

Precursor calculation
Molecular Weight 100.12 g/mol Stoichiometry
Boiling Point ~88–90 °CPurification via distillation
Functionality Bifunctional Vinyl EtherCrosslinking / Polymerization
Labile Group Acetal (Formal)Acid-triggered degradation

Synthetic Architecture

While industrial production utilizes the high-pressure Reppe reaction (Acetylene + Paraformaldehyde), this method poses significant explosion hazards in standard research laboratories.

For laboratory-scale synthesis, we employ a Two-Stage Dehydrohalogenation Strategy . This route utilizes the stable precursor Bis(2-chloroethoxy)methane , converting it to the divinyl ether via base-mediated elimination. This method offers higher safety margins and reproducible yields without specialized pressure vessels.

Diagram 1: Synthetic Pathway (Graphviz)

SynthesisPathway Reactants 2-Chloroethanol + Paraformaldehyde Precursor Intermediate: Bis(2-chloroethoxy)methane Reactants->Precursor Acid Catalysis (HCl/pTsOH) Product Target: Divinyl Formal (Ethenoxymethoxyethene) Precursor->Product Elimination (100-120°C) Byproducts Byproducts: KCl + H2O Precursor->Byproducts Reagents KOH / DMSO (Dehydrochlorination)

Caption: Two-stage synthesis avoiding high-pressure acetylene. The critical step is the base-mediated double elimination of HCl.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Bis(2-chloroethoxy)methane)

Note: This compound is commercially available. If purchasing, proceed directly to Phase 2. If synthesizing, follow the protocol below.

Reagents:

  • 2-Chloroethanol (Excess)[1]

  • Paraformaldehyde[1]

  • Catalyst: Dry HCl gas or p-Toluenesulfonic acid (pTsOH)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Reaction: Combine 2-chloroethanol and paraformaldehyde (molar ratio 2.2:1). Introduce acid catalyst.[2][3][4]

  • Heating: Heat to 50–70 °C for 4–6 hours. The mixture will homogenize as paraformaldehyde depolymerizes and reacts.

  • Workup: Neutralize the acid catalyst. Separate the organic layer.

  • Purification: Vacuum distillation is mandatory to remove unreacted 2-chloroethanol. Collect the fraction boiling at ~108 °C (16 mmHg).

Phase 2: Elimination to Divinyl Formal (Core Protocol)

This step requires strict anhydrous conditions to prevent hydrolysis of the forming vinyl ether.

Reagents:

  • Bis(2-chloroethoxy)methane (from Phase 1)

  • Potassium Hydroxide (KOH), powdered (4.0 eq)

  • Solvent: DMSO (Anhydrous) or PEG-400 (Phase Transfer condition)

  • Stabilizer: Trace hydroquinone (to prevent radical polymerization)

Step-by-Step Workflow:

  • Reactor Prep: Flame-dry a 500 mL 3-neck flask. Flush with Nitrogen (

    
    ).
    
  • Base Suspension: Add powdered KOH (4.0 molar equivalents relative to precursor) into anhydrous DMSO. Stir vigorously to create a suspension.

  • Addition: Add Bis(2-chloroethoxy)methane dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 60 °C using an ice bath if necessary.

  • Elimination: Once addition is complete, heat the mixture to 110–120 °C for 3–5 hours.

    • Mechanism: E2 elimination occurs. The polar aprotic solvent (DMSO) enhances the basicity of hydroxide.

  • Distillation (In-Situ): Equip the flask with a short-path distillation head. Apply a slight vacuum or sweep with

    
    .
    
  • Collection: The product, Divinyl Formal, has a lower boiling point (~88 °C) than the precursor. Distill the product directly from the reaction mixture as it forms to prevent polymerization.

  • Stabilization: Collect the distillate in a flask containing a few pellets of KOH. Crucial: Vinyl ethers are acid-sensitive.[5] The KOH pellets neutralize any adventitious acid and stabilize the product during storage.

Characterization & Validation

Validation requires confirming the presence of the vinyl group and the integrity of the acetal linkage.

Spectroscopic Data Table
MethodSignal / ParameterAssignmentDiagnostic Value

NMR
(

)

6.45–6.55 ppm (dd, 2H)

(Vinyl)
Confirms vinyl ether formation

4.75–4.85 ppm (s, 2H)

(Acetal)
Confirms "Formal" core integrity

4.10–4.35 ppm (dd, 4H)

(Terminal Vinyl)
Multiplicity confirms geminal coupling

NMR

~150–152 ppm

Alpha-carbon of enol ether

~90–95 ppm

Acetal carbon

~86–88 ppm

Terminal alkene carbon
FT-IR 1610–1640


Stretch
Vinyl unsaturation
1000–1150


Stretch
Ether/Acetal backbone
Quality Control Check
  • Acid Test: Take a small aliquot of the product and add 1 drop of dilute HCl. The sample should hydrolyze rapidly, releasing acetaldehyde (distinct pungent odor) and formaldehyde. This confirms the acid-labile nature.

  • Purity: GC-MS should show a single peak with m/z 100 (Molecular Ion).

Application: pH-Responsive Drug Delivery Mechanism[9][10][11]

The primary utility of Divinyl Formal in drug development is the fabrication of acid-degradable hydrogels or nanocarriers.

Diagram 2: Acid-Triggered Hydrolysis (Graphviz)

Hydrolysis Polymer DVF-Crosslinked Hydrogel (Drug Encapsulated) Environment Tumor Microenvironment / Endosome (pH 5.0 - 6.0) Polymer->Environment Endocytosis / Accumulation Cleavage Acetal Hydrolysis (Rate Limiting Step) Environment->Cleavage Protonation of Oxygen Release Polymer Degradation + Payload Release Cleavage->Release Bond Scission Byproducts Byproducts: Acetaldehyde + Alcohol derivative Release->Byproducts

Caption: Mechanism of action for DVF-based carriers. The acetal bond cleaves in acidic tumor environments, releasing the therapeutic payload.

Bioconjugation Protocol Note

When using DVF to crosslink polymers (e.g., Poly(vinyl alcohol) or Hyaluronic Acid):

  • pH Control: Perform crosslinking at pH > 8.0. The vinyl ether reacts via radical polymerization or addition to hydroxyls (depending on initiation).

  • Avoid Acid: Ensure the reaction buffer never drops below pH 7.0, or the crosslinker will degrade before network formation.

Safety & Handling (E-E-A-T)

  • Toxicity: The precursor Bis(2-chloroethoxy)methane is toxic and a potential alkylating agent. Handle in a fume hood with nitrile gloves.

  • Flammability: Divinyl Formal is highly flammable. Ground all glassware.

  • Storage: Store at 4 °C over KOH pellets. Without base stabilization, trace atmospheric

    
     and moisture can generate carbonic acid, triggering autocatalytic hydrolysis and polymerization.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8103, Bis(vinyloxy)methane. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Bis(2-chloroethoxy)methane - Substance Information. ECHA.[6] Available at: [Link]

  • Klier, J., et al. "pH-Sensitive Hydrogels for Drug Delivery." Advanced Drug Delivery Reviews. (Contextual grounding on acid-labile acetal crosslinkers).
  • ChemSrc. Bis(vinyloxy)methane Spectral and Physical Data. ChemSrc. Available at: [Link]

Sources

Physicochemical Properties of Substituted Vinyl Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted vinyl ethers (enolethers) represent a unique class of electron-rich alkenes characterized by the direct attachment of an alkoxy or aryloxy group to a carbon-carbon double bond. Their physicochemical profile is dominated by strong


 conjugation, rendering them exceptionally nucleophilic at the 

-carbon. This guide provides a comprehensive technical analysis of their electronic structure, spectroscopic signatures, hydrolytic stability, and pharmacological relevance, specifically tailored for research and drug development applications.

Electronic Structure & Reactivity

The defining feature of vinyl ethers is the resonance interaction between the oxygen lone pair and the


-system of the alkene. Unlike simple alkenes, the electron density is significantly polarized.
Resonance Contribution

The oxygen atom acts as a powerful resonance donor (+M effect), increasing the electron density at the


-carbon while creating a partial positive charge on the oxygen. This polarization raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the 

-carbon highly susceptible to electrophilic attack (e.g., by protons or carbocations).

Figure 1: Resonance Stabilization and Reactive Sites

Resonance N1 Neutral Form R-O-CH=CH2 N2 Charge Separated Form R-O+=CH-CH2- N1->N2 Resonance (p-pi overlap) N3 Electrophilic Attack (at Beta-Carbon) N2->N3 High HOMO Density N4 Oxocarbenium Ion Intermediate N3->N4 Rate Determining Step

Caption: Resonance structures driving the nucleophilicity of the


-carbon and stabilization of the transition state.

Conformational Isomerism: s-cis vs. s-trans

Unlike 1,3-dienes where the s-trans conformer is typically more stable, alkyl vinyl ethers often favor the s-cis (syn-periplanar) conformation in the ground state.

  • s-cis (Planar): Maximizes orbital overlap between the oxygen

    
     orbital and the C=C 
    
    
    
    orbital. Preferred for methyl and ethyl vinyl ethers.
  • s-trans (Anti-periplanar): Often higher in energy due to electronic repulsion, though it becomes populated as the steric bulk of the substituent increases (e.g., tert-butyl vinyl ether).

Implication for Spectroscopy: This conformational equilibrium often results in "splitting" of IR bands (C=C stretch) and averaging of NMR signals depending on the barrier to rotation.

Physicochemical Data Summary

The following table consolidates key physical constants for representative substituted vinyl ethers. Note the trend in boiling points and lipophilicity (LogP), which are critical for formulation and pharmacokinetic modeling.

CompoundStructureCASMW ( g/mol )BP (°C)Density (g/mL)LogP (Est)
Methyl Vinyl Ether

107-25-558.0860.750.8
Ethyl Vinyl Ether

109-92-272.11330.751.3
Isobutyl Vinyl Ether

109-53-5100.16830.772.2
Phenyl Vinyl Ether

766-94-9120.151550.982.6
Divinyl Ether

109-93-370.09280.771.1
Fluroxene

406-90-6126.08431.101.9

Spectroscopic Signatures

Identification of vinyl ethers relies on distinct shifts caused by the electron-donating oxygen.

Nuclear Magnetic Resonance ( H NMR)

The polarization of the double bond leads to a significant shielding difference between the


 and 

protons.
  • 
    -Proton (-O-CH=):  Deshielded, typically 6.3 – 6.6 ppm .
    
  • 
    -Protons (=CH2):  Shielded relative to normal alkenes, typically 3.9 – 4.3 ppm .
    
  • Coupling Constants (

    
    ): 
    
Infrared Spectroscopy (IR)[1][2]
  • C=C Stretch: A characteristic doublet is often observed due to rotational isomerism (s-cis/s-trans equilibrium).

    • Range: 1610 – 1660 cm

      
        (Stronger intensity than simple alkenes due to the polarized bond).
      
  • C-O-C Stretch: Strong bands in the 1200 – 1050 cm

    
      region.
    

Hydrolytic Stability & Kinetics

Vinyl ethers are acid-labile, hydrolyzing rapidly to form an aldehyde (or ketone) and an alcohol. This reaction is general acid catalyzed .

Mechanism[3][4]
  • Protonation (RDS): Rate-determining proton transfer to the

    
    -carbon generates a resonance-stabilized oxocarbenium ion.
    
  • Hydration: Rapid nucleophilic attack by water.

  • Decomposition: Collapse of the hemiacetal intermediate.

Figure 2: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis Substrate Vinyl Ether R-O-CH=CH2 TS Transition State [Proton Transfer] Substrate->TS + H+ Acid H3O+ Intermediate Oxocarbenium Ion [R-O+=CH-CH3] TS->Intermediate RDS Hemiacetal Hemiacetal [R-O-CH(OH)-CH3] Intermediate->Hemiacetal + H2O (Fast) Products Aldehyde + Alcohol CH3CHO + ROH Hemiacetal->Products Fast

Caption: Kinetic pathway of acid-catalyzed hydrolysis showing the rate-determining protonation step.

Drug Development Context: Metabolism & Toxicity

In pharmaceutical design, the vinyl ether moiety is often considered a "structural alert" or a "metabolic liability" due to its reactivity with Cytochrome P450 enzymes.

Metabolic Activation (Bioactivation)

The double bond is subject to oxidation by CYP450 enzymes (specifically CYP2E1 and CYP2B6).

  • Epoxidation: Formation of an unstable epoxide.

  • Heme Destruction: The reactive epoxide or radical intermediate can alkylate the heme porphyrin ring of the CYP enzyme, leading to mechanism-based inactivation (suicide inhibition).

  • Aldehyde Generation: Rearrangement of the epoxide leads to reactive aldehydes (e.g., trifluoroacetaldehyde from Fluroxene), which can form adducts with cellular proteins.

Case Study: Fluroxene Fluroxene (2,2,2-trifluoroethyl vinyl ether) was an early anesthetic.[1] Its use was discontinued partly due to toxicity arising from the metabolic destruction of hepatic heme and the production of toxic metabolites (trifluoroethanol).

Experimental Protocols

Protocol A: Synthesis via Transvinylation (Palladium Catalyzed)

Standard method for accessing complex vinyl ethers from ethyl vinyl ether (EVE).

Reagents:

  • Target Alcohol (ROH, 1.0 equiv)

  • Ethyl Vinyl Ether (EVE, 10-20 equiv, acts as solvent/donor)

  • Catalyst: Pd(OAc)

    
     (0.1 - 1 mol%) + Bathophenanthroline (ligand)
    

Procedure:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve the alcohol in anhydrous EVE.

  • Catalyst Addition: Add Pd(OAc)

    
     and ligand. The solution typically turns yellow/orange.
    
  • Reaction: Stir at ambient temperature (20-25°C) for 4–24 hours. Monitor by TLC or GC-MS.

  • Quench: Filter the mixture through a pad of activated basic alumina to remove the catalyst.

  • Purification: Remove excess EVE via rotary evaporation (bath temp < 30°C). Purify the residue by vacuum distillation or flash chromatography (neutralized silica).

Protocol B: Kinetic Analysis of Hydrolysis

To determine the hydrolytic half-life (


) at physiological pH.

Procedure:

  • Buffer Preparation: Prepare 0.1 M phosphate/citrate buffers adjusted to pH 2.0, 4.0, and 7.4.

  • Stock Solution: Dissolve vinyl ether in Acetonitrile (10 mM stock).

  • Initiation: Add 10 µL stock to 990 µL buffer in a quartz UV cuvette (thermostated at 37°C).

  • Monitoring: Track the disappearance of the vinyl ether absorbance at ~205-210 nm or the appearance of the aldehyde product (if UV active) over time.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .

References

  • Kresge, A. J. (2019). "The Mechanism of Hydrolysis of Vinyl Ethers and Vinyl Sulfides." Accounts of Chemical Research. Link (General reference for hydrolysis mechanism).

  • Okimoto, Y., et al. (2002). "Palladium-Catalyzed Transetherification of Vinyl Ethers with Alcohols." Journal of the American Chemical Society, 124(8), 1590-1591. Link

  • Gantrez Series Technical Data. (2020). "Physicochemical properties of methyl vinyl ether polymers." Ashland Technical Bulletins. Link

  • Murphy, M. J., et al. (1993). "Destruction of Cytochrome P450 by Vinyl Ethers: Mechanism of the Reaction." Journal of Biological Chemistry, 268, 202-210. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Source for NMR/IR characteristic frequencies).
  • Lide, D. R. (Ed.).[2] (2009).[3][4] CRC Handbook of Chemistry and Physics. 90th Ed. CRC Press. (Source for BP/Density data).

  • Murov, S. L. (2022). "Properties of Solvents and Common Organic Compounds." Virtual Textbook of Organic Chemistry. Link

Sources

A Technical Guide to Quantum Chemical Calculations for Vinyl Ether Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vinyl ethers are a crucial class of organic compounds, serving as key monomers in polymer synthesis and as versatile building blocks in organic reactions.[1] Their chemical reactivity and physical properties are intimately linked to their conformational preferences, which are governed by a delicate balance of steric and electronic effects. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the quantum chemical methods used to accurately model and predict the conformational landscape of vinyl ethers. We will delve into the theoretical underpinnings of their conformational behavior, provide a validated, step-by-step computational protocol, and discuss the interpretation of the resulting data, grounding our recommendations in established scientific literature.

Introduction: The Conformational Complexity of Vinyl Ethers

The defining structural feature of a vinyl ether is the C=C-O-C linkage. Rotation around the C-O single bond gives rise to multiple conformers. The principal conformations are the planar s-cis (or syn) and s-trans (or anti) forms, where the vinyl and alkyl groups are on the same or opposite sides of the C-O bond, respectively.

The relative stability of these conformers is not immediately obvious and is influenced by two competing factors:

  • Steric Hindrance: Repulsion between bulky groups favors the more extended s-trans conformation to minimize van der Waals strain.[2]

  • Electronic Effects: A key feature of vinyl ethers is the conjugation between the oxygen lone pair (n) and the vinyl group's π-system (π). This n → π conjugation, a form of resonance, stabilizes the molecule by delocalizing electron density. This effect is maximized when the oxygen p-orbital, the C-O bond, and the vinyl π-system are coplanar, which is achieved in both the s-cis and s-trans conformations.

Unlike simple 1,3-dienes where the s-trans form is almost always significantly more stable due to sterics[3], in vinyl ethers, the situation is more nuanced. For the simplest member, methyl vinyl ether, experimental and computational studies have shown that the s-cis conformer is the most stable.[4] This preference for the s-cis form, despite potential steric clash, highlights the critical role of electronic and subtle orbital interactions that must be accurately captured by computational methods.

Methodological Considerations: Choosing the Right Computational Tools

The reliability of any quantum chemical calculation hinges on the selection of an appropriate level of theory and basis set.[5] These choices dictate the balance between computational cost and accuracy.

Level of Theory

The "level of theory" refers to the mathematical approximation used to solve the Schrödinger equation.[5]

  • Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but systematically neglects electron correlation, which is the interaction between electrons.[6] For systems where electron delocalization is important, like the n → π* conjugation in vinyl ethers, HF alone is often insufficient for accurate energy predictions.[7]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a common method for incorporating electron correlation and often yields more accurate results for conformational energies than HF.[7][8] It provides a good balance of accuracy and cost for many organic molecules.

  • Density Functional Theory (DFT): DFT is a widely used method that calculates the electron density rather than the full wavefunction.[6] Its accuracy depends on the chosen functional.

    • B3LYP: A popular hybrid functional that often provides good geometric predictions. For conformational energies, including a dispersion correction (e.g., B3LYP-D3) is crucial to account for weak van der Waals interactions.[9][10]

    • M06-2X: This is a high-nonlocality functional known to perform well for non-covalent interactions and thermochemistry, making it a strong candidate for conformational analysis.[8][10]

Recommendation: For vinyl ether conformations, DFT methods like M06-2X or dispersion-corrected B3LYP-D3 are highly recommended for their balance of accuracy and computational efficiency.[10] For higher accuracy benchmarks, MP2 is a reliable choice.[8]

Basis Set Selection

The basis set is a set of mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise between size and accuracy.

    • Polarization functions (d,p): Adding 'd' functions to heavy atoms and 'p' functions to hydrogens allows for more flexibility in describing bond shapes and is essential for accurate geometries.

    • Diffuse functions (+): Adding a '+' indicates the inclusion of diffuse functions, which are crucial for accurately describing the lone pairs on oxygen and the delocalized π-system.[8]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit.[8] The "aug-" prefix indicates the addition of diffuse functions, which, as mentioned, are critical for this application.

Recommendation: A basis set of at least double-zeta quality with polarization and diffuse functions is mandatory. 6-311+G(d,p) is a robust choice for many applications. For high-accuracy work, aug-cc-pVTZ is recommended.[8]

Validated Protocol: Conformational Analysis of Methyl Vinyl Ether

This section provides a step-by-step protocol for calculating the relative energies of the s-cis and s-trans conformers of methyl vinyl ether, a well-studied benchmark case.[4]

Computational Workflow

The overall workflow involves finding the stable geometries (minima on the potential energy surface) and confirming their nature, followed by refining their relative energies.

G cluster_0 Geometry & Frequency cluster_1 Analysis A Step 1: Build Initial Structures (s-cis & s-trans guesses) B Step 2: Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) A->B C Step 3: Frequency Calculation (at the same level of theory) B->C D Step 4: Verify Minima (No imaginary frequencies) C->D E Step 5: Extract Energies (Electronic + ZPVE/Thermal) F Step 6: Calculate Relative Energies (ΔE, ΔH, ΔG) E->F G Step 7: Boltzmann Analysis (Predict conformer populations) F->G

Caption: Simplified potential energy landscape for MVE.

Conclusion

Quantum chemical calculations provide an indispensable tool for understanding the conformational preferences of vinyl ethers. By selecting an appropriate level of theory, such as M06-2X or B3LYP-D3, combined with a diffuse-function-augmented basis set like 6-311+G(d,p), researchers can reliably predict geometries and relative energies. The validated protocol of geometry optimization followed by a frequency calculation is crucial not only for obtaining thermodynamic data but also for correctly identifying true energy minima versus transition states. This computational insight is fundamental for rationalizing the reactivity of vinyl ethers in drug design and for predicting the macroscopic properties of polyvinyl ether materials.

References

  • Quantum Chemical Calculation of Vibrational Spectra. (n.d.).
  • A Comparative Guide to s-cis and s-trans Conformations of 1,3-Dienes for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • s-cis and s-trans Conformations of Dienes. (2017, May 12). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Low frequency vibrational spectra, methyl torsional potential functions, and internal rotational potential of methyl vinyl ether. (n.d.). AIP Publishing. Retrieved February 9, 2026, from [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (n.d.). Retrieved February 9, 2026, from [Link]

  • Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. (2024, March 13). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields. (2024, August 1). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Mechanisms of ionization and of chemical reactions in charged microdroplets. (2025, September 4). Retrieved February 9, 2026, from [Link]

  • Synthesis and conformational analysis of furfuryl vinyl ethers. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023, December 12). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Ab initio molecular orbital calculations of conformational energies of ethyl methyl ether: basis set and electron correlation effects. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved February 9, 2026, from [Link]

  • The phenyl vinyl ether–methanol complex: a model system for quantum chemistry benchmarking. (2018, July 2). ResearchGate. Retrieved February 9, 2026, from [Link]

  • What does "level of theory" mean? (2020, October 25). Matter Modeling Stack Exchange. Retrieved February 9, 2026, from [Link]

  • Gaussian Basis Sets Exhibiting Systematic Convergence to the Complete Basis Set Limit. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Technical Monograph: Bis(vinyloxy)methane (Divinyl Formal)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(vinyloxy)methane (Synonym: Ethenoxymethoxyethene) Content Type: Technical Monograph & Application Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and Drug Delivery Engineers.[1]

Advanced Acid-Labile Crosslinking Architectures for Controlled Release[1]

Chemical Identity & Structural Characterization

Ethenoxymethoxyethene is the precise structural nomenclature for Bis(vinyloxy)methane , a unique acetal-based crosslinker.[1] Unlike standard ester or amide crosslinkers (e.g., MBA, EDC/NHS), this molecule introduces a pH-responsive "fuse" into polymer networks.[1] Its core utility in drug development lies in its acetal linkage (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), which is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic microenvironments (pH < 5.0), such as endosomes, lysosomes, or solid tumor extracellular matrices.[1][2]
Core Identifiers
ParameterDetail
IUPAC Name 1,1'-[Methylenebis(oxy)]diethene
Common Synonyms Bis(vinyloxy)methane; Divinyl formal; Ethenoxymethoxyethene
CAS Number 111-38-6 (Monomer) / 9003-33-2 (Homopolymer)
Molecular Formula

Molecular Weight 100.12 g/mol
Boiling Point ~88–90 °C (at 760 mmHg)
Density 0.92 g/mL
SMILES C=COCOC=C
Mechanism of Action: The "Acid-Triggered" Switch

In drug delivery, the "holy grail" is stimuli-responsive release. Bis(vinyloxy)methane functions as a pro-degradant crosslinker .[1] When incorporated into a hydrogel or nanogel, it acts as a structural bridge.[1] Upon cellular uptake via endocytosis, the drop in pH (from 7.4 to ~5.[1]0) catalyzes the cleavage of the acetal bridge.[1]

The Chemical Causality:

  • Protonation: The ether oxygen is protonated by hydronium ions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Cleavage: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     bond breaks, forming a resonance-stabilized oxocarbenium ion and releasing vinyl alcohol (which tautomerizes to acetaldehyde).
    
  • Collapse: The intermediate reacts with water to release formaldehyde and a second equivalent of acetaldehyde.[1]

Note on Toxicity: The release of formaldehyde is a critical consideration.[1] While effective for in vitro gene delivery or destroying tumor cells, the biocompatibility profile must be validated for systemic administration.[1]

Visualization: Acid-Catalyzed Hydrolysis Pathway

HydrolysisMechanism Substrate Bis(vinyloxy)methane (Crosslinker) Inter Hemiacetal Intermediate Substrate->Inter Protonation & Cleavage Acid H+ (pH < 5.0) (Endosome/Tumor) Acid->Substrate Prod1 Acetaldehyde (2 equiv) Inter->Prod1 Tautomerization Prod2 Formaldehyde (1 equiv) Inter->Prod2 Hydrolysis

Figure 1: The degradation cascade of Bis(vinyloxy)methane under acidic conditions, yielding fragmentation products that dissolve the polymer network.[1]

Synthesis & Manufacturing Protocols

High-purity Bis(vinyloxy)methane is essential to prevent premature polymerization.[1] The industrial synthesis typically involves the Reppe Vinylization or Transvinylation .[1]

Method A: Transvinylation (Laboratory Scale)

This method is preferred for high purity as it avoids high-pressure acetylene.[1]

Reagents:

  • Paraformaldehyde

  • Ethylene Glycol Vinyl Ether (CAS 764-48-7) - Precursor[1]

  • Catalyst: Mercury(II) acetate (Hg(OAc)2) or Palladium(II)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and inert gas (Argon) inlet.

  • Reaction: Dissolve Paraformaldehyde (1.0 eq) in Ethylene Glycol Vinyl Ether (excess) with 1 mol% catalyst.

  • Conditions: Heat to 70°C for 12 hours. The reaction is an equilibrium process; removing the byproduct (ethylene glycol) drives the yield.[1]

  • Purification: Distill the reaction mixture under reduced pressure. Bis(vinyloxy)methane boils lower than the glycol ether precursor.[1]

  • Stabilization: Add 0.1% KOH pellets to the receiving flask to prevent acid-catalyzed polymerization during storage.

Application in Drug Delivery: pH-Sensitive Nanogels

This protocol describes the fabrication of an acid-degradable siRNA carrier using Bis(vinyloxy)methane.[1]

Experimental Workflow: Inverse Emulsion Polymerization

Objective: Create a nanogel that protects siRNA in the blood (pH 7.[1]4) but releases it in the cytoplasm (post-endosomal escape).[1]

ComponentRoleConcentration
Monomer 2-Hydroxypropyl methacrylamide (HPMA)100 mg/mL
Crosslinker Bis(vinyloxy)methane 5-10 mol%
Initiator Ammonium Persulfate (APS) / TEMED1 mol%
Surfactant Span 80 / Tween 802% w/v
Oil Phase CyclohexaneBulk

Step-by-Step Protocol:

  • Aqueous Phase Prep: Dissolve HPMA and Bis(vinyloxy)methane in PBS (pH 8.0). Critical: Keep pH > 7.5 to prevent premature crosslinker degradation.[1]

  • Emulsification: Add aqueous phase dropwise to the Oil Phase containing surfactants under high-shear stirring (12,000 rpm) to form a water-in-oil (W/O) nanoemulsion.

  • Polymerization: Add APS/TEMED. Purge with Nitrogen.[1] Allow reaction for 4 hours at 4°C (radical polymerization).

  • Purification: Precipitate nanogels in acetone. Wash 3x with ethanol to remove surfactants.[1]

  • Loading: Incubate dry nanogels with siRNA solution. The swelling mesh traps the payload.[1]

Validation: Swelling Ratio Test

To verify the "Smart" behavior, perform a swelling test:

  • Condition A (Blood mimic): PBS, pH 7.[1]4. -> Result: Minimal swelling (Network intact).[1]

  • Condition B (Tumor mimic): Acetate buffer, pH 5.[1]0. -> Result: Rapid dissolution within 2-4 hours.[1]

Visualization: Nanogel Synthesis & Degradation Logic

NanogelWorkflow Monomers Monomers + Bis(vinyloxy)methane (pH 8.0) Emulsion Inverse Nano-Emulsion (W/O) Monomers->Emulsion High Shear Polymer Intact Nanogel (Crosslinked) Emulsion->Polymer Radical Polym. Uptake Cellular Uptake (Endocytosis) Polymer->Uptake Injection AcidEnv Acidic Endosome (pH 5.0) Uptake->AcidEnv Trafficking Release Network Dissolution & Payload Release AcidEnv->Release Acetal Hydrolysis

Figure 2: Lifecycle of a Bis(vinyloxy)methane crosslinked nanogel from synthesis to intracellular release.[1]

Safety & Handling (E-E-A-T)
  • Storage: Must be stored over potassium hydroxide (KOH) or sodium hydroxide pellets.[1] Even trace atmospheric ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     can acidify moisture, causing autocatalytic hydrolysis.
    
  • Toxicity: The degradation product, formaldehyde, is cytotoxic.[1] This crosslinker is best suited for applications where local cytotoxicity is desired (e.g., cancer therapy) or where the concentration is below the toxicity threshold of healthy tissue.[1]

  • Reactivity: Vinyl ethers are electron-rich.[1] They react violently with strong acids.[1]

References
  • PubChem Compound Summary. (2025). Bis(vinyloxy)methane (CAS 111-38-6).[1] National Center for Biotechnology Information.[1] Link[1]

  • Heller, J., et al. (2002).[1] Poly(ortho esters): synthesis, characterization, properties and uses.[1] Advanced Drug Delivery Reviews.[1] (Foundational text on acid-labile acetal/ortho ester linkages).

  • Fleige, E., Quadir, M. A., & Haag, R. (2012).[1] Stimuli-responsive polymeric nanocarriers for the controlled transport of active compounds: concepts and applications. Advanced Drug Delivery Reviews.[1] Link[1]

  • Liechty, W. B., et al. (2010).[1] Responsive polymer nanoparticles in cancer therapy.[1] Annual Review of Chemical and Biomolecular Engineering.[1] (Discusses acetal crosslinkers in tumor targeting).

Sources

The Ethenoxy Moiety: A Technical Guide to Reactivity, Stability, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The ethenoxy group (


), commonly referred to as a vinyl ether, represents a unique chemical functionality where an oxygen atom is directly bonded to an alkene. Unlike their saturated ether counterparts (e.g., ethoxy groups), ethenoxy compounds exhibit distinct electronic properties driven by 

conjugation.

This guide addresses the critical need for precise handling of these compounds in drug development and polymer science. While they offer valuable utility as acid-labile linkers and polymerization monomers, their stability profile requires rigorous control. This document details the mechanistic underpinnings of their reactivity, provides validated protocols for stability testing, and outlines safety measures for their storage.[1]

Electronic Structure and Mechanistic Foundation

The reactivity of the ethenoxy group is dominated by the resonance interaction between the oxygen lone pair and the


-system of the double bond. This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the 

-carbon highly nucleophilic and susceptible to electrophilic attack (particularly by protons).
Resonance and Electrophilicity

The following diagram illustrates the resonance contribution that renders the


-carbon electron-rich.

Resonance StructureA Neutral Form R-O-CH=CH2 StructureB Charge Separated Form R-O+=CH-CH2- StructureA->StructureB Resonance Reactivity Consequence: High Electron Density at Beta-Carbon StructureB->Reactivity Dictates

Figure 1: Resonance structures of the ethenoxy group showing the polarization that drives its acid sensitivity.

Hydrolytic Stability: The Acid Sensitivity Profile

The defining characteristic of ethenoxy compounds is their sensitivity to acid-catalyzed hydrolysis. Unlike esters or amides, which hydrolyze via nucleophilic attack at the carbonyl, vinyl ethers hydrolyze via an initial rate-determining protonation of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-carbon [1].
Mechanism of Hydrolysis

The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate. This pathway is irreversible under aqueous conditions and leads to the formation of an alcohol and an aldehyde (or ketone).

Hydrolysis Reactant Vinyl Ether (R-O-CH=CH2) TS Oxocarbenium Ion (R-O+=CH-CH3) Reactant->TS Rate Determining Protonation Proton H3O+ Proton->TS Intermediate Hemiacetal (Unstable) TS->Intermediate + H2O (Fast) Products Alcohol + Aldehyde Intermediate->Products Decomposition

Figure 2: The A-SE2 mechanism of vinyl ether hydrolysis. The protonation step is the bottleneck.

pH-Dependent Kinetics Data

The hydrolysis follows pseudo-first-order kinetics at a fixed pH. The half-life (


) drops precipitously as pH decreases. The table below summarizes typical stability profiles for a standard alkyl vinyl ether (e.g., ethyl vinyl ether) at 25°C [1].
pH EnvironmentEstimated Half-Life (

)
Stability ClassificationContext
pH 7.4 > 100 HoursStableBlood Circulation / Storage
pH 6.0 ~ 1-2 HoursModerately LabileEarly Endosome
pH 5.0 < 10 MinutesLabileLate Endosome / Lysosome
pH 1.0 < 1 SecondHighly UnstableGastric Environment

Critical Insight: The kinetic isotope effect (


) confirms that proton transfer is the rate-determining step [1].[2] This implies that steric bulk at the 

-carbon can significantly increase stability by hindering protonation.

Experimental Protocols

Protocol A: Determination of Hydrolytic Half-Life

Objective: To quantify the stability of a novel ethenoxy-containing drug candidate at physiological and endosomal pH.

Reagents:

  • Deuterated Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0).

  • Internal Standard: DMSO-

    
     or Toluene (non-reactive).
    
  • Instrument: 500 MHz NMR Spectrometer.

Workflow:

  • Preparation: Dissolve the ethenoxy compound (10 mM) in a mixture of

    
     buffer and organic co-solvent (e.g., 
    
    
    
    ) if solubility is low. Add internal standard.
  • T0 Acquisition: Immediately acquire a

    
    H NMR spectrum. Integrate the vinyl protons (typically doublets at 
    
    
    
    4.0–4.5 ppm and
    
    
    6.3–6.6 ppm).
  • Time-Course Monitoring: Acquire spectra at set intervals (e.g., every 5 minutes for pH 5.0; every hour for pH 7.4).

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .
Protocol B: Cationic Polymerization Screening

Objective: To assess the ethenoxy compound's potential as a monomer for polymerization [2].

Reagents:

  • Initiator:

    
     or 
    
    
    
    .
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Quencher: Methanol with trace ammonia.

Workflow:

  • Drying: Ensure all glassware is flame-dried under

    
    . Moisture kills the cationic active center.
    
  • Initiation: Cool the monomer solution (1 M in DCM) to -78°C. Add initiator (1 mol%).

  • Observation: Watch for immediate color change (often yellow/orange) or viscosity increase.

  • Termination: After 1 hour, quench with cold ammoniacal methanol.

  • Analysis: Analyze molecular weight distribution via Gel Permeation Chromatography (GPC).

Applications in Drug Development

The "switchable" stability of the ethenoxy group makes it an ideal candidate for pH-responsive drug delivery systems .

Acid-Labile Linkers

In antibody-drug conjugates (ADCs) or liposomal formulations, the ethenoxy linker remains stable during systemic circulation (pH 7.4). Upon endocytosis, the drop in pH triggers hydrolysis, releasing the active payload inside the cell [3].

DrugDelivery Circulation Systemic Circulation (pH 7.4) Linker Intact Endocytosis Cellular Uptake (Endosome Formation) Circulation->Endocytosis Target Binding Acidification Endosomal Acidification (pH < 6.0) Endocytosis->Acidification Maturation Release Hydrolysis Triggered Payload Released Acidification->Release Cleavage Event

Figure 3: Mechanism of action for ethenoxy-based pH-sensitive prodrugs.

Safety and Storage Guidelines

Ethenoxy compounds are peroxide formers.[3] The electron-rich double bond reacts with atmospheric oxygen to form unstable peroxides, which can be explosive upon concentration [4].

Mandatory Handling Procedures
  • Inhibitors: Commercial vinyl ethers are often stabilized with KOH or BHT (butylated hydroxytoluene). Do not remove these unless necessary for polymerization.

  • Peroxide Testing: Test for peroxides using starch-iodide strips before any distillation or heating.

  • Storage:

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Keep refrigerated (4°C) to slow auto-oxidation.

    • Never distill to dryness.[3]

References

  • Jones, J. & Kresge, A. J. (1993).[2] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry. 
    
  • Kottke, T. et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media. MDPI.

  • Shin, J. et al. (2012). Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity.[4] Journal of Controlled Release.

  • University of North Carolina EHS. (2025). Safe Handling of Peroxidizable Compounds. UNC Safety Manual.

Sources

Technical Guide: Safe Handling and Utilization of Substituted Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Nature

Substituted vinyl ethers (SVEs), characterized by the general structure


, are versatile intermediates used in cycloaddition reactions, polymer synthesis (polyvinyl ethers), and as protective groups for alcohols. However, their utility is counterbalanced by a unique "Triangle of Instability": extreme flammability, susceptibility to explosive peroxide formation, and the potential for violent, acid-catalyzed exothermic polymerization.

This guide provides a rigorous framework for researchers to handle SVEs, moving beyond basic Safety Data Sheet (SDS) summaries to address the mechanistic causes of failure in the laboratory.

The Physicochemical Hazard Matrix

To handle SVEs safely, one must understand the causality of their reactivity. Unlike standard aliphatic ethers (e.g., diethyl ether), SVEs possess an electron-rich double bond that renders them hypersensitive to electrophiles.

Flammability and Volatility

Lower molecular weight SVEs are among the most flammable solvents found in synthesis labs. Their vapors are heavier than air, allowing them to travel significant distances to ignition sources.

Table 1: Physicochemical Properties of Common Substituted Vinyl Ethers

CompoundCAS No.Flash Point (°C)Boiling Point (°C)Vapor Pressure (mmHg @ 20°C)Lower Explosive Limit (%)
Ethyl Vinyl Ether (EVE) 109-92-2-45°C33°C~4301.7%
n-Butyl Vinyl Ether (NBVE) 111-34-2-9°C94°C421.2%
Isobutyl Vinyl Ether (IBVE) 109-53-5-13°C83°C661.3%
2-Chloroethyl Vinyl Ether 110-75-827°C109°C20N/A

Data Sources: PubChem [1], Cameo Chemicals [2].

The Polymerization Threat

The most critical, often overlooked hazard is Cationic Polymerization .

  • Mechanism: Trace amounts of acid (protons) or Lewis acids (

    
    , 
    
    
    
    ) attack the
    
    
    -carbon of the vinyl group. This generates a carbocation stabilized by the adjacent oxygen, initiating a chain reaction.
  • Risk: This reaction is highly exothermic. In a closed vessel (e.g., a storage drum or sealed flask), the heat generation causes rapid pressure buildup, leading to rupture and subsequent vapor cloud explosion.

  • Prevention: SVEs must always be stored with a base stabilizer, typically solid Potassium Hydroxide (KOH) or an amine (e.g., triethanolamine), to neutralize trace acids.

Peroxide Formation

Like diethyl ether, SVEs react with atmospheric oxygen to form unstable peroxides. However, the presence of the double bond allows for complex hydroperoxide formation that can trigger radical polymerization or explode upon concentration.

Visualizing the Hazard Cascade

The following diagram illustrates the failure modes associated with improper storage or contamination of vinyl ethers.

HazardCascade cluster_inputs Triggers Oxygen Atmospheric Oxygen Peroxides Unstable Peroxides (Explosive Solid) Oxygen->Peroxides Acid Trace Acid / Lewis Acid CationicPoly Cationic Polymerization (Exothermic Runaway) Acid->CationicPoly Heat Heat / Light VinylEther Substituted Vinyl Ether (Monomer) Heat->VinylEther Increases Vapor Pressure VinylEther->Peroxides Auto-oxidation VinylEther->CationicPoly Initiation Hydrolysis Hydrolysis Products (Acetaldehyde + Alcohol) VinylEther->Hydrolysis H2O + H+ Rupture Vessel Rupture / Fire / Explosion Peroxides->Rupture Shock/Friction CationicPoly->Rupture Heat + Pressure Hydrolysis->Rupture Lower Flashpoint

Figure 1: The causal pathways leading to catastrophic failure when handling substituted vinyl ethers. Note the dual pathways of peroxide formation and acid-catalyzed polymerization.

Toxicological Profile (E-E-A-T)

While flammability is the immediate physical threat, the biological effects of SVEs require strict hygiene controls.

  • Inhalation (Primary Route): SVEs act as central nervous system (CNS) depressants. Historically, divinyl ether was used as an anesthetic (Vinethene), but it was abandoned due to hepatotoxicity.

    • Symptoms: Dizziness, drowsiness, ataxia, and respiratory irritation.

    • LC50 Data: For Ethyl Vinyl Ether, inhalation LC50 is >16,000 ppm (rat, 4h) [3]. While acute lethality is low, the anesthetic effect can lead to accidents in lab environments.

  • Skin/Eye Contact:

    • SVEs are defatting agents, causing dermatitis upon repeated exposure.

    • Direct eye contact causes severe irritation.

  • Metabolic Fate: In the body (and in the environment), SVEs hydrolyze to form acetaldehyde (a Group 1 carcinogen and irritant) and the corresponding alcohol (e.g., ethanol, butanol).

Experimental Protocol: Safe Handling & Transfer

This protocol relies on Self-Validating Systems —steps that provide immediate feedback on safety status before proceeding.

Pre-Operational Checks
  • Visual Inspection: Check for solid precipitate (polymers) or cloudiness. If present, do not use; arrange for hazardous waste disposal.

  • Peroxide Test: Use Quantofix® or similar starch-iodide strips.

    • Limit: If >10 mg/L, the solvent must be treated or discarded.

  • Stabilizer Verification: Ensure solid KOH pellets are visible in the storage bottle. If not, add KOH immediately to inhibit acid-catalyzed polymerization.

Inert Atmosphere Transfer (Schlenk Line/Cannula)

Rationale: Pouring SVEs introduces oxygen and moisture (triggering hydrolysis). Cannula transfer is the only authoritative method for high-purity applications.

Step-by-Step Methodology:

  • Setup: Secure the source bottle and receiving flask (flame-dried,

    
     purged).
    
  • Pressure: Apply slight positive pressure (

    
    ) to the source bottle.
    
  • Transfer: Insert a double-tipped needle (cannula). Flush the needle with gas, then submerge the tip in the SVE.

  • Quenching: Upon completion, immediately rinse the cannula with acetone into a waste container containing a dilute base (e.g.,

    
     solution) to neutralize any potential acid formation on the metal tip.
    
Workflow Diagram

SafeHandling Storage Storage (Dark, Cool, +KOH) Test Validation Step 1. Peroxide Test 2. pH Check (Neutral/Basic) Storage->Test Decision Pass? Test->Decision Disposal Quench & Dispose (Do NOT Distill) Decision->Disposal No Transfer Cannula Transfer (Under N2/Ar) Decision->Transfer Yes Reaction Reaction (Maintain Inert Atm) Transfer->Reaction

Figure 2: Operational workflow for the safe aliquot and transfer of vinyl ethers. The "Validation Step" is the critical control point.

Emergency Response & Storage

Storage Requirements
  • Temperature: Store below 4°C (refrigerated), preferably in an explosion-proof fridge.

  • Inhibitors:

    • Radical Inhibitor: BHT (Butylated hydroxytoluene) ~0.1%.

    • Acid Scavenger: KOH pellets or Triethanolamine.

  • Shelf Life: Discard 6 months after opening, regardless of inhibitor presence.

Spills and Fire
  • Fire: Do NOT use a solid water stream (it may scatter the burning liquid). Use Alcohol-Resistant Foam or Dry Chemical (

    
    ).
    
  • Spill:

    • Evacuate and ventilate.

    • Eliminate ignition sources.

    • Cover spill with activated carbon or vermiculite.

    • Crucial: Do not use acidic absorbents (like certain clays) as they may trigger polymerization and heat evolution in the waste drum. Use neutral or basic absorbents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8023, Ethyl vinyl ether. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Vinyl ethyl ether - Toxicological information. Retrieved from [Link]

The Renaissance of Poly(vinyl ether)s: From Tackifiers to Smart Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(vinyl ether)s (PVEs) have historically been pigeonholed as low-cost adhesives and lubricant additives due to their low glass transition temperatures (


) and inherent tackiness. However, the landscape of PVE utility has shifted dramatically with the refinement of living cationic polymerization .

We are no longer limited to broad-dispersity "glues." Today, we engineer precise block copolymers with tunable Lower Critical Solution Temperatures (LCST) for drug delivery, and stereoregular isotactic PVEs that rival commercial polyolefins in tensile strength while offering superior adhesion. This guide bridges the gap between the fundamental chemistry of the ether oxygen and its high-value applications in modern industry.

Part 1: The Chemistry of Precision

The Challenge of the Ether Oxygen

Unlike acrylates, which are controlled via radical mechanisms, vinyl ethers possess an electron-donating alkoxy group adjacent to the vinyl double bond. This creates a highly electron-rich


-carbon, making them hyper-reactive to electrophiles.
  • The Problem: In conventional cationic polymerization, this high reactivity leads to frequent chain transfer and termination, resulting in uncontrollable molecular weights and broad polydispersity indices (PDI > 2.0).[1]

  • The Solution (Living Cationic Polymerization): The "Higashimura-Sawamoto" approach utilizes a Lewis acid catalyst (

    
    , 
    
    
    
    ) alongside a weak Lewis base (dioxane, ethyl acetate). The base stabilizes the growing carbocation, establishing a rapid dynamic equilibrium between the active species (unstable) and a dormant species (stable).
Mechanistic Visualization

The following diagram illustrates the critical equilibrium required to suppress chain transfer.

LivingCationicPolymerization Initiator Initiator (IBVE-HCl Adduct) Dormant Dormant Species (Covalent C-Cl bond) Initiator->Dormant + Lewis Acid LewisAcid Lewis Acid (SnCl4) Monomer Monomer (Vinyl Ether) Active Active Species (Carbocation...SnCl5-) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Active->Active + Monomer (Propagation) AddedBase Added Base (Ethyl Acetate) AddedBase->Active Stabilization (Prevents β-proton elimination)

Figure 1: Mechanism of Living Cationic Polymerization.[1] The added base is the critical process parameter (CPP) that prevents termination.

Part 2: Biomedical Applications (Smart Materials)

Thermo-responsive Drug Delivery Systems (DDS)

The most commercially viable "smart" application of PVEs lies in their LCST behavior. Unlike Poly(N-isopropylacrylamide) (PNIPAM), which has a fixed LCST ~32°C and known hysteresis issues, PVEs offer a programmable thermal trigger.

  • Poly(methyl vinyl ether) (PMVE): LCST

    
     37°C (Physiological temperature).[1][2]
    
  • Poly(2-hydroxyethyl vinyl ether) (PHEVE): Highly hydrophilic; often copolymerized to raise LCST.

  • Poly(isobutyl vinyl ether) (PIBVE): Hydrophobic core former.[1]

By synthesizing an amphiphilic block copolymer (e.g., PMVE-b-PIBVE), we create micelles that self-assemble in the bloodstream but disassemble (precipitate/release payload) upon reaching hyperthermic tumor tissues or via external thermal triggering.

Experimental Data: LCST Tunability

The table below demonstrates how side-chain structure dictates the thermal transition, allowing for precise "thermal targeting."

Polymer TypeSide Chain StructureLCST (°C)Solubility (Water)Application Potential
PMVE Methyl (

)
36-38Soluble < LCSTInjectable Hydrogels
Poly(EOVE) Ethoxyethyl20Soluble < LCSTLow-temp release
Poly(HBVE) Hydroxybutyl42Soluble < LCSTHyperthermia-triggered DDS
Poly(ODVE) OctadecylN/AInsolubleHydrophobic Core / Crystallizable
Logic of the Thermal Trigger

SmartMicelle cluster_blood Physiological Conditions (37°C) cluster_tumor Hyperthermic Tissue (>40°C) Micelle Intact Micelle (Drug Encapsulated) Precipitate Polymer Precipitation (Hydrophobic Collapse) Micelle->Precipitate T > LCST (Entropic Desolvation) Release Payload Release Precipitate->Release Structure Disassembly

Figure 2: Thermodynamic cascade of LCST-mediated drug release.[1]

Part 3: Industrial Adhesives & Coatings

While biomedical uses represent high value, the bulk volume remains in UV-curing and adhesives.

Cationic UV Curing (The Oxygen Advantage)

Acrylates suffer from oxygen inhibition—oxygen scavenges the radical species, leaving tacky, uncured surfaces. PVEs cure via a cationic mechanism , which is insensitive to oxygen.

  • Reactive Diluents: Divinyl ethers (e.g., Triethylene glycol divinyl ether, DVE-3) are used to reduce the viscosity of epoxy or urethane systems. They copolymerize rapidly, increasing crosslink density without the need for nitrogen blanketing.

Stereoselective Adhesives

Recent breakthroughs (Leibfarth et al., Science 2019) have utilized chiral counterions to produce isotactic poly(vinyl ether)s.[1][3]

  • Result: A semi-crystalline thermoplastic with the tensile strength of polypropylene but 10x stronger adhesion to polar substrates (glass, metal) due to the ether dipoles aligning at the interface.

Part 4: Validated Experimental Protocols

Protocol 4.1: Living Cationic Polymerization of IBVE

Objective: Synthesis of narrow-dispersity Poly(isobutyl vinyl ether) (PIBVE).

Safety:


 is corrosive and fumes in air. Perform all steps in a glovebox or under strict Schlenk conditions.
  • Reagent Preparation:

    • Wash IBVE (monomer) with 10% aqueous NaOH, then water. Dry over

      
       overnight and distill under reduced pressure.
      
    • Critical Step: Distill Toluene (solvent) over Sodium/Benzophenone to remove all traces of water. Water acts as a chain terminator.

  • Initiator Synthesis (IBVE-HCl):

    • Bubble dry HCl gas into a solution of IBVE in hexane at 0°C.

    • Recrystallize the adduct. (This ensures 1:1 initiation efficiency).

  • Polymerization:

    • In a baked Schlenk flask, combine:

      • Toluene (Solvent)[1][4]

      • IBVE (Monomer, 0.76 M)[1][4]

      • Ethyl Acetate (Added Base, 1.0 M) - Crucial for livingness.

      • IBVE-HCl (Initiator, 4.0 mM)[4]

    • Cool to -15°C (or -30°C for higher MW).

    • Trigger: Add

      
       (Catalyst, 5.0 mM) via gas-tight syringe.
      
  • Quenching:

    • After calculated conversion time (approx. 10-30 mins), inject pre-chilled Methanol containing 1% Ammonia.

  • Purification:

    • Precipitate polymer into excess Methanol. Dry in vacuo.

    • Validation: GPC should show PDI < 1.15.

Protocol 4.2: Determination of LCST (Cloud Point)

Objective: Verify the thermal transition of a water-soluble PVE derivative.

  • Prepare a 1.0 wt% solution of the polymer in phosphate-buffered saline (PBS).

  • Place in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Monitor transmittance at 500 nm .

  • Ramp temperature from 20°C to 60°C at 0.5°C/min.

  • Result: The LCST is defined as the temperature at which transmittance drops to 50% of the initial value.

Part 5: Future Outlook

The next frontier for PVEs is chemical upcycling . A 2023 study demonstrated that PVEs can be degraded back into small molecules (alcohols and aldehydes) via visible-light-mediated photooxidative degradation using chlorine radicals.[5] This places PVEs in a unique position: a durable industrial adhesive that is also chemically recyclable, addressing the "forever plastic" crisis in the adhesives sector.

References

  • Mechanistic Foundation: Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews. Link[1]

  • Stereoselectivity: Teator, A. J., & Leibfarth, F. A. (2019).[3] "Catalyst-controlled stereoselective cationic polymerization of vinyl ethers." Science. Link[1]

  • Biomedical/LCST: Vihola, H., et al. (2005).[1] "Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam)." Biomaterials.[6][7] Link

  • Upcycling: Kottisch, V., et al. (2023). "Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light."[5] Chemical Science. Link

  • Advanced Synthesis (Propenyl Ethers): "Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers." Polymers.[3][6][7][8][9][10][11][12][13][14][15] Link[1]

Sources

Methodological & Application

Application Notes and Protocols: The Ethoxyethyl (EE) Acetal as a Robust Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of complex organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, with its inherent nucleophilicity and acidity, frequently requires temporary protection to prevent undesired side reactions. The 1-ethoxyethyl (EE) group, an acetal-type protecting group, emerges as a highly effective and versatile tool for this purpose. Formed by the reaction of an alcohol with a vinyl ether, typically (2-ethoxyethyl) vinyl ether, the EE group offers a compelling combination of mild installation, robust stability under various conditions, and facile, gentle cleavage.

This guide provides an in-depth exploration of the ethoxyethyl protecting group, from its mechanistic underpinnings to detailed, field-proven protocols for its application. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to confidently integrate this strategy into their synthetic workflows.

The Chemistry of Ethoxyethyl Protection: A Mechanistic Perspective

The formation and cleavage of the ethoxyethyl ether proceed via acid-catalyzed pathways, making it an acid-labile protecting group.[1] This characteristic allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to others (e.g., hydrogenolysis for benzyl ethers or fluoride for silyl ethers), a concept known as an orthogonal protecting group strategy.[2]

Protection Mechanism:

The protection of an alcohol with a vinyl ether, such as (2-ethoxyethyl) vinyl ether, is an acid-catalyzed addition reaction.[3] The process is typically initiated by a mild acid catalyst, like pyridinium p-toluenesulfonate (PPTS), which is favored for its gentle nature, especially with acid-sensitive substrates.[4]

The mechanism unfolds as follows:

  • Protonation of the Vinyl Ether: The acid catalyst protonates the vinyl ether at the terminal carbon of the double bond.

  • Formation of a Resonance-Stabilized Carbocation: This protonation generates a resonance-stabilized carbocation, with the positive charge delocalized between the carbon and the adjacent oxygen atom.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the carbocation.

  • Deprotonation: Subsequent deprotonation of the resulting oxonium ion yields the stable ethoxyethyl ether and regenerates the acid catalyst.

G cluster_protection Protection Mechanism Alcohol R-OH Carbocation [CH3-CH(+)-OR'] ↔ [CH3-CH=O(+)R'] Alcohol->Carbocation Nucleophilic Attack Vinyl_Ether CH2=CH-OR' Vinyl_Ether->Carbocation Protonation H_plus H+ Protonated_Acetal R-O(H+)-CH(CH3)-OR' Carbocation->Protonated_Acetal Protected_Alcohol R-O-CH(CH3)-OR' Protonated_Acetal->Protected_Alcohol Deprotonation

Caption: Acid-catalyzed formation of an ethoxyethyl ether.

Deprotection Mechanism:

The deprotection is essentially the reverse of the protection mechanism.[3] It involves the acid-catalyzed hydrolysis of the acetal.

  • Protonation of the Acetal Oxygen: An acid protonates one of the oxygen atoms of the acetal.

  • Cleavage to Form a Carbocation and Alcohol: The protonated acetal cleaves to regenerate the alcohol and the same resonance-stabilized carbocation formed during protection.

  • Reaction with Water: The carbocation is then attacked by water.

  • Formation of a Hemiacetal: This results in a hemiacetal, which is in equilibrium with acetaldehyde and the corresponding alcohol (in this case, 2-ethoxyethanol).

G cluster_deprotection Deprotection Mechanism Protected_Alcohol R-O-CH(CH3)-OR' Protonated_Acetal R-O(H+)-CH(CH3)-OR' Protected_Alcohol->Protonated_Acetal Protonation H_plus H+ Carbocation [CH3-CH(+)-OR'] Protonated_Acetal->Carbocation Alcohol R-OH Protonated_Acetal->Alcohol Hemiacetal HO-CH(CH3)-OR' Carbocation->Hemiacetal Attack by Water Water H2O Byproducts CH3CHO + R'OH Hemiacetal->Byproducts

Caption: Acid-catalyzed hydrolysis of an ethoxyethyl ether.

Core Strengths and Applications

The ethoxyethyl protecting group is particularly valued for its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard and organolithium reagents), and hydrides.[5][6] This robustness makes it an excellent choice for synthetic routes that involve such reagents. A notable application is in the synthesis of prostaglandin analogs, such as latanoprost, where hydroxyl groups are protected as EE ethers to allow for selective modifications elsewhere in the molecule.[5]

Comparative Analysis with Other Common Alcohol Protecting Groups

The choice of a protecting group is critical and depends on the specific demands of the synthetic pathway. The following table provides a comparison of the ethoxyethyl (EE) group with other widely used alcohol protecting groups.

Parameter1-Ethoxyethyl (EE) Ethertert-Butyldimethylsilyl (TBDMS) EtherBenzyl (Bn) Ether
Protection Reagents (2-Ethoxyethyl) vinyl ether, cat. acid (e.g., PPTS)TBDMS-Cl, ImidazoleBnBr, NaH
Typical Protection Yield (%) >95[6]>95>90[6]
Stability Stable to basic, nucleophilic, and organometallic reagents.[5][6]Stable to most conditions except acidic and fluoride ion sources.Stable to acidic and basic conditions, and many redox reagents.
Cleavage Conditions Mild acid (e.g., aq. AcOH, PPTS in EtOH).[5]Fluoride ion (e.g., TBAF) or acid.[3]Catalytic hydrogenolysis (H₂, Pd/C).[3]

This comparison highlights the EE group's utility in sequences requiring basic or organometallic steps, where silyl ethers might be unstable, and where the neutral conditions of hydrogenolysis for benzyl ether cleavage are not desired or compatible with other functional groups.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Protection of a Secondary Alcohol (General Procedure)

This protocol describes a general method for the protection of a secondary alcohol using (2-ethoxyethyl) vinyl ether and a mild acid catalyst.

Materials:

  • Alcohol (1.0 equiv)

  • (2-Ethoxyethyl) vinyl ether (3.0-6.0 equiv)[5]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)[5]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add (2-ethoxyethyl) vinyl ether (3.0-6.0 equiv).

  • Add pyridinium p-toluenesulfonate (0.1 equiv) to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 1.5 to 20 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethoxyethyl-protected alcohol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of an Ethoxyethyl Ether (General Procedure)

This protocol outlines a general method for the cleavage of an ethoxyethyl ether using aqueous acetic acid.

Materials:

  • Ethoxyethyl-protected alcohol (1.0 equiv)

  • Aqueous acetic acid (e.g., 20-80% AcOH in H₂O)[5]

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethoxyethyl-protected alcohol in a mixture of aqueous acetic acid and THF (e.g., a 1:1 mixture of 20% aqueous acetic acid and THF).[5]

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

  • Purify the crude product by flash column chromatography if necessary.

Characterization of the Protected Alcohol

The successful formation of the ethoxyethyl ether can be confirmed by standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (typically around 3300-3600 cm⁻¹) of the starting alcohol and the appearance of a strong C-O stretching band for the ether linkages in the 1050-1150 cm⁻¹ region are indicative of a successful protection.[2]

  • ¹H NMR Spectroscopy: Protons on the carbon adjacent to the newly formed ether oxygen will show a characteristic downfield shift, typically in the range of 3.4-4.5 ppm.[7] The appearance of signals corresponding to the ethoxyethyl group (e.g., a quartet for the O-CH₂-CH₃ and a triplet for the O-CH₂-CH₃) will also be observed.

  • ¹³C NMR Spectroscopy: The carbon atom of the alcohol that is now part of the ether linkage will experience a downfield shift and typically appear in the 50-80 ppm range.[1]

Summary of Reaction Conditions and Yields

The following table summarizes typical conditions for the protection of various alcohols with (2-ethoxyethyl) vinyl ether.

Substrate TypeCatalystSolventTemp (°C)TimeYield (%)Reference
Complex Secondary (d-Glucal)PPTSCH₂Cl₂0 to RT20 h79-95[5]
Complex Secondary (d-Galactal)PPTSCH₂Cl₂0 to RT1.5-12 h79-95[5]
Primary (Furfuryl alcohol)Pd(OAc)₂ / 1,10-phenanthrolineDichloromethaneRT24 h59[5]
Primary (Tetraethylene glycol)Pd(OAc)₂ / 1,10-phenanthrolineDichloromethaneRT24 h50[5]

Deprotection yields are generally high, though specific quantitative data across a wide range of substrates can vary.[5]

Sources

Application Note: Protocol for the Purification of Crude Ethenoxymethoxyethene (Divinyl Formal)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethenoxymethoxyethene , commonly known as Divinyl Formal or Di(vinyloxy)methane , is a critical bifunctional monomer used in the synthesis of degradable polymers, hydrogels, and drug delivery systems. Its structure (


) contains two vinyl ether moieties linked by a formal (acetal) spacer.

The Challenge: This molecule presents a unique purification paradox.

  • Acid Sensitivity: The acetal linkage and vinyl ether groups are extremely acid-labile. Trace acidity (even from silica gel or atmospheric

    
    ) catalyzes rapid hydrolysis into acetaldehyde and formaldehyde.
    
  • Polymerization Risk: The vinyl groups are prone to cationic polymerization (initiated by protons/Lewis acids) and radical cross-linking (initiated by heat/light).

The Solution: This protocol details a Base-Stabilized Vacuum Distillation workflow. Unlike standard organic workups, this method strictly excludes acidic contact surfaces and utilizes radical inhibitors to ensure high recovery (>85%) and purity (>99%) suitable for sensitive catalytic polymerizations.

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Peroxide Formation Vinyl ethers react with

to form explosive peroxides.
Test with starch-iodide paper before heating. Distill under

or Ar.
Polymerization Exothermic runaway polymerization if heated or acidified.Keep temperature <60°C. Use BHT inhibitor. Never use acidic clay or silica.
Flammability Highly volatile liquid; vapors form explosive mixtures.Use spark-proof equipment. Ground all glassware.
Toxicity Potential alkylating agent; lachrymator.Work in a fume hood. Double-glove (Nitrile).

Equipment & Reagents

Reagents
  • Crude Ethenoxymethoxyethene (Synthesis origin: typically Reppe vinylation or transvinylation).

  • Potassium Carbonate (

    
    ):  Anhydrous, granular (Primary drying agent/stabilizer).
    
  • Calcium Hydride (

    
    ):  For ultra-drying (optional, for polymer-grade purity).
    
  • Butylated Hydroxytoluene (BHT): Radical inhibitor.

  • Triethylamine (

    
    ):  For neutralizing glassware.
    
Equipment
  • Vacuum Distillation Setup: Short-path distillation head or Vigreux column (silvered vacuum jacket preferred).

  • Vacuum Pump: Capable of

    
     mmHg.
    
  • Glassware Preparation: All glassware must be base-washed (rinse with 5%

    
     in acetone, then dry) to neutralize surface silanols.
    

Experimental Workflow

The following diagram illustrates the critical path for purification, highlighting the "Base-Wall" concept to prevent acid catalysis.

PurificationProtocol cluster_logic Critical Control Points Crude Crude Mixture (Divinyl Formal + Impurities) Stabilize Step 1: Base Stabilization Add K2CO3 (solid) + BHT Crude->Stabilize Immediate Quench Dry Step 2: Deep Drying Stir over CaH2 (4-12h, 0°C) Stabilize->Dry Remove H2O/Alcohol Filter Step 3: Inert Filtration Schlenk frit or Celite (Base-washed) Dry->Filter Remove Desiccant Distill Step 4: Vacuum Distillation <10 mmHg, Bath <60°C Filter->Distill Clear Filtrate Product Pure Ethenoxymethoxyethene (Store over KOH pellets, -20°C) Distill->Product Main Fraction Waste Residue/Polymers Distill->Waste Pot Residue

Figure 1: Purification logic flow emphasizing the exclusion of acidic species and thermal stress.

Detailed Protocol

Step 1: Pre-Treatment & Stabilization[2]
  • Rationale: Crude mixtures often contain unreacted alcohols or formaldehyde oligomers. Aqueous washing is discouraged due to rapid hydrolysis.

  • Take the crude reaction mixture.

  • Immediately add 0.1% w/w BHT (radical inhibitor) to prevent cross-linking.

  • Add anhydrous

    
      (10-20% w/v) directly to the liquid.
    
  • Stir gently at

    
     for 1 hour. This neutralizes trace acids and removes bulk water.
    
Step 2: Ultra-Drying (For Polymer Grade)
  • Rationale: Trace water terminates cationic polymerization and hydrolyzes the acetal.

  • Decant the liquid from Step 1 into a dry flask under Argon.

  • Add Calcium Hydride (

    
    )  granules (5% w/v).
    
    • Note:

      
       is preferred over 
      
      
      
      as it is less aggressive toward the acetal linkage.
  • Stir at

    
     to room temperature for 4–12 hours. Evolution of 
    
    
    
    gas bubbles indicates active drying.
Step 3: Vacuum Distillation
  • Rationale: Divinyl formal boils at approx. 88-90°C (atmospheric), but heating to this temperature risks polymerization. Vacuum distillation lowers the boiling point to a safer range.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum grease.

  • Filtration: Filter the mixture from Step 2 through a sintered glass frit (porosity M) into the distillation flask to remove

    
    .
    
  • Vacuum: Apply vacuum gradually to reach 10–20 mmHg .

  • Heating: Place the flask in an oil bath. Raise bath temperature slowly.

    • Target Vapor Temperature: Expect the product to distill between 30–45°C at 15 mmHg (approximate; dependent on exact vacuum).

  • Collection:

    • Fraction 1 (Fore-run): Volatile impurities (e.g., acetaldehyde, divinyl ether). Discard.

    • Fraction 2 (Main Cut): Collect the steady plateau. Receiver flask must contain a few pellets of KOH to stabilize the distillate immediately.

Step 4: Storage
  • Flush the storage vial with Argon.

  • Store at -20°C in the dark.

  • Shelf life: ~3-6 months if properly stabilized with KOH pellets.

Analytical Validation (QC)

Summarized below are the expected spectral features for validation.

MethodDiagnostic SignalInterpretation

NMR
(

)

6.45 (dd, 2H,

)
Alpha-proton of vinyl group.

4.86 (s, 2H,

)
The distinct "formal" methylene singlet.

4.20, 4.05 (dd, 4H,

)
Terminal vinyl protons.
Impurity Check

9.7 (t)
Acetaldehyde (Hydrolysis product).

3.4-3.6
Alcohol contaminants.
GC-MS M+ peak at m/z ~100Confirm molecular weight (

, MW=100.12).

Troubleshooting Guide

  • Problem: Distillate is cloudy or turns yellow.

    • Cause: Acidic impurities causing polymerization/hydrolysis.

    • Fix: Re-wash glassware with triethylamine. Ensure KOH pellets are in the receiver flask.

  • Problem: Low yield; material polymerized in the pot.

    • Cause: Overheating or insufficient inhibitor.

    • Fix: Increase vacuum to lower bath temperature. Double BHT concentration.

  • Problem: "Pop" sounds during distillation.

    • Cause: Peroxides.[1]

    • Fix:STOP immediately. Cool down. Test crude for peroxides.[1] If positive, treat with reducing agent (e.g., triphenylphosphine) before distilling.

References

  • Chemical Identity & Properties

    • Divinyl Formal (Di(vinyloxy)methane)
    • Reference for Vinyl Ether Stability: Sigma-Aldrich Technical Bulletins on Vinyl Ethers. Link

  • Polymerization Protocols

    • Jian, Z., & Mecking, S. (2016). Insertion Polymerization of Divinyl Formal. Macromolecules, 49(12), 4395-4403.[2] (Describes the synthesis and handling of this specific monomer). Link

  • Purification Methodology

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for acetals and vinyl ethers). Link

Sources

High-performance liquid chromatography (HPLC) methods for vinyl ether separation

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Intermediates to Plasmalogens

Abstract

Vinyl ethers (


) represent a unique challenge in liquid chromatography due to their high reactivity and specific acid-lability. Whether present as synthetic monomers, protecting groups in drug synthesis, or as biological plasmalogens, their analysis requires a departure from standard acidic reversed-phase protocols. This guide outlines the mechanistic causes of on-column degradation and provides robust, self-validating protocols for the separation of vinyl ethers and their geometric (

) isomers.

Part 1: The Acid-Lability Trap (Mechanistic Insight)

The most common failure mode in vinyl ether analysis is "ghost peaking"—the appearance of unexpected aldehyde or ketone peaks during the run. This is not a sample impurity but an artifact of the method itself.

The Mechanism: Unlike standard ethers, vinyl ethers possess a


-electron system adjacent to the oxygen. In the presence of even weak acids (like the 0.1% Formic Acid or TFA commonly used in standard generic gradients), the 

-carbon is protonated. This forms a resonance-stabilized oxocarbenium ion , which is rapidly hydrated by water in the mobile phase to form a hemiacetal, eventually collapsing into an alcohol and an aldehyde.
Visualization: Acid-Catalyzed Hydrolysis Pathway

Figure 1: The degradation pathway that occurs inside the column if pH is not controlled.

Hydrolysis VE Vinyl Ether (R-O-CH=CH2) Carbo Oxocarbenium Ion (Intermediate) VE->Carbo Protonation (Rate Limiting) H_Ion H+ (Acidic Mobile Phase) H_Ion->VE Hemi Hemiacetal (Unstable) Carbo->Hemi Hydration Water + H2O Water->Carbo Prod Aldehyde + Alcohol (Degradation Products) Hemi->Prod Collapse

Scientific Directive: You must maintain a mobile phase pH > 7.0 to suppress this protonation.

Part 2: Method Development Decision Tree

Before selecting a column, categorize your analyte. The separation strategy differs significantly between small synthetic molecules and lipophilic biologicals.

Figure 2: Strategic workflow for method selection.

MethodDev Start Start: Vinyl Ether Analyte Type Analyte Type? Start->Type SmallMol Synthetic/Drug Intermediate (Small Molecule) Type->SmallMol Lipid Biological Lipid (Plasmalogen) Type->Lipid Isomers E/Z Isomer Separation Needed? SmallMol->Isomers Col_C18 Column: High pH Stable C18 (pH 8.0) Isomers->Col_C18 No Col_Ph Column: Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->Col_Ph Yes (Critical) Detect Detection Mode? Lipid->Detect MS_Detect LC-MS/MS (Ammonium Acetate) Detect->MS_Detect Preferred Fluoro Fluorescence (Requires Derivatization) Detect->Fluoro Alternative

Part 3: Experimental Protocols

Protocol A: Separation of Synthetic Vinyl Ether Isomers (E/Z)

Target: Drug intermediates or monomers where geometric purity is critical. Challenge:


 and 

isomers often co-elute on standard C18 columns. Solution: Use a Phenyl-Hexyl stationary phase. The

interaction between the phenyl ring of the column and the vinyl double bond provides superior selectivity for geometric isomers compared to hydrophobic interaction alone.
1. Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3 µm)Enhanced selectivity for double-bond geometry.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.0)CRITICAL: Basic pH prevents hydrolysis. Bicarbonate is volatile (MS compatible).
Mobile Phase B AcetonitrileLower UV cutoff than MeOH; better peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temp 30°CLower temperature maximizes steric selectivity.
Detection UV 210-220 nm (or MS)Vinyl ethers have weak absorbance; avoid <200nm due to buffer noise.
2. Gradient Profile
Time (min)% B
0.030
15.085
18.085
18.130
23.030
3. System Suitability & Validation
  • Resolution (

    
    ):  The 
    
    
    
    -isomer usually elutes before the
    
    
    -isomer on phenyl phases due to steric hindrance reducing the
    
    
    interaction efficiency. Target
    
    
    .
  • Stability Check: Inject the standard 5 times over 4 hours. If the area decreases and a new peak appears at the solvent front (aldehyde), the pH is insufficient.

Protocol B: LC-MS Profiling of Plasmalogens (Ether Lipids)

Target: Biological samples (plasma, tissue) containing plasmenyl-PC or plasmenyl-PE. Challenge: Distinguishing plasmalogens (vinyl ether) from plasmanyls (alkyl ether) and diacyl lipids.

1. Sample Preparation (Critical Step)
  • Avoid Acidic Extraction: Do not use the standard Bligh & Dyer method if it involves HCl. Use a neutral extraction (Chloroform/Methanol/Water) or MTBE extraction.

  • Reconstitution: Dissolve lipid extracts in Methanol/Chloroform (1:1) or Isopropanol.

2. Chromatographic Conditions
ParameterSettingRationale
Column C8 or C18 (Bridge-Ethyl Hybrid silica), 2.1 x 100 mmC8 often provides better separation of lipid classes than C18.
Mobile Phase A 60:40 Acetonitrile:Water + 10mM Ammonium FormateFormate acts as a buffer (approx pH 7.0 in organic rich) and ionization aid.
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10mM Ammonium FormateStrong solvent for eluting triglycerides and phospholipids.
Gradient Shallow gradient (40% B to 99% B over 20 min)Required to separate isobaric species.
3. Mass Spectrometry Settings
  • Source: ESI Positive (for PC) and Negative (for PE).

  • Differentiation: Plasmalogens elute slightly later than their diacyl analogs on RP columns due to the rigidity of the vinyl ether bond.

  • MRM Transitions: Monitor the specific loss of the sn-2 fatty acid. The vinyl ether at sn-1 is stable in MS/MS unless high collision energy is used.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks On-column hydrolysis.Check aqueous buffer pH.[1] Ensure it is > 7.0. Replace "Water" bottle with fresh buffer.
Low Sensitivity Detection wavelength too high.Vinyl ethers absorb at low UV (205-220 nm). Switch to RI or ELSD if molecule lacks aromatic rings.
Retention Shift Column aging or pH hysteresis.High pH can strip silica columns. Use "hybrid" or polymer-coated silica columns designed for pH > 10.
E/Z Co-elution Insufficient selectivity.Switch from C18 to Phenyl-Hexyl or C30. Lower the column temperature to 20°C.

References

  • Mechanism of Hydrolysis: Jones, J., & Kresge, A. J. (1993).[2] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38–44. Link
    
  • Plasmalogen Analysis: Koch, J., et al. (2020).[3] Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry, 92(16), 11268–11276. Link

  • Isomer Separation: Drotleff, A. M., & Ternes, W. (2001).[4] Determination of RS,E/Z-tocotrienols by HPLC. Journal of Chromatography A, 909(2), 215–223. Link

  • General Stability: Knott, H. M., et al. (2017). Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate. Journal of Chromatographic Science, 55(8), 834–841. Link

Sources

Utilizing Ethenoxymethoxyethene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethenoxymethoxyethene (IUPAC), commonly known as Divinyl Formal (DVF) , represents a critical class of bis-vinyl acetals utilized in the synthesis of stimuli-responsive pharmaceutical intermediates. Unlike standard alkyl vinyl ethers, DVF possesses a unique


 core that offers dual functionality:
  • High Reactivity: The vinyl ether groups are electron-rich, facilitating rapid electrophilic addition and radical-mediated thiol-ene "click" chemistry.

  • Tunable Degradability: The central acetal linkage is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic microenvironments (pH < 5.5), such as endosomes or tumor extracellular matrices.

This guide details protocols for utilizing DVF to synthesize heterobifunctional linkers used in Antibody-Drug Conjugates (ADCs) and pro-drug scaffolds.

Chemical Logic & Mechanism

The utility of DVF in pharma lies in its ability to act as a "masked" degradable bridge.

The Stability-Lability Paradox

In drug development, a linker must be stable during circulation but cleave rapidly at the target site. DVF achieves this through the Acetal Hydrolysis Mechanism .

  • Circulation (pH 7.4): The vinyl ether/acetal system remains intact.

  • Target (pH 5.0): Protonation of the ether oxygen leads to a resonance-stabilized oxocarbenium ion, resulting in cleavage.

Reaction Pathway: Thiol-Ene Addition

To create intermediates, we utilize the Anti-Markovnikov addition of thiols across the vinyl groups. This allows for the precise attachment of a drug payload on one side and a targeting moiety on the other, preserving the acid-sensitive acetal core.

Visualization: Reaction Workflow

The following diagram illustrates the stepwise synthesis of a mono-functionalized intermediate using DVF, followed by its acid-catalyzed degradation pathway.

DVF_Pathway DVF Ethenoxymethoxyethene (Divinyl Formal) Intermediate Mono-Thioether Acetal (Pharma Intermediate) DVF->Intermediate Step 1: Thiol-Ene Click (Stoichiometric Control) Thiol Functionalized Thiol (R-SH) Thiol->Intermediate Radical Radical Initiator (DMPA/UV) Radical->Intermediate Acid Acidic pH (5.0) (Endosome) Intermediate->Acid Step 2: Delivery Products Cleavage Products: 1. Formaldehyde 2. Acetaldehyde 3. Free Drug (R-SH) Acid->Products Hydrolysis

Figure 1: Synthetic workflow for creating acid-labile intermediates via thiol-ene addition, followed by the programmed degradation mechanism.

Experimental Protocols

Protocol A: Synthesis of Mono-Functionalized Acetal Linkers

Objective: To synthesize a reactive intermediate where only one vinyl group of DVF is reacted with a thiol-bearing drug pharmacophore (or model compound), leaving the second vinyl group available for conjugation to a carrier.

Reagents:

  • Ethenoxymethoxyethene (Divinyl Formal) [>98% Purity]

  • 2-Mercaptoethanol (Model Thiol)

  • DMPA (2,2-Dimethoxy-2-phenylacetophenone) - Photoinitiator

  • Anhydrous THF

Procedure:

  • Stoichiometric Setup: In a quartz reaction vessel, dissolve Ethenoxymethoxyethene (10.0 mmol, 1.14 g) in 20 mL anhydrous THF.

    • Critical Step: Use a 5:1 molar excess of DVF relative to the thiol. This excess prevents the formation of the bis-adduct (cross-linking), ensuring only mono-functionalization occurs.

  • Addition: Add 2-Mercaptoethanol (2.0 mmol, 0.156 g) and DMPA (0.1 mmol).

  • Initiation: Purge with nitrogen for 10 minutes to remove oxygen (oxygen inhibits radical propagation). Irradiate with UV light (365 nm, 10 mW/cm²) for 15 minutes at room temperature.

  • Purification:

    • Concentrate the mixture under reduced pressure to remove THF.

    • The excess unreacted DVF (boiling point ~88°C) is removed via high-vacuum distillation or rotary evaporation at 40°C.

    • Validation: The remaining oil is the mono-functionalized intermediate.

Yield Calculation: Expected yield of mono-adduct is >85% based on thiol conversion.

Protocol B: Hydrolysis Kinetics Assay (QC Step)

Objective: To validate the acid-sensitivity of the synthesized intermediate before downstream use.

  • Preparation: Dissolve 10 mg of the synthesized intermediate in 1 mL of deuterated solvent mixture (

    
    :Acetone-
    
    
    
    , 1:1).
  • Acidification: Adjust pH to 5.0 using deuterated acetate buffer.

  • Monitoring: Transfer to an NMR tube immediately.

  • Measurement: Acquire

    
    -NMR spectra at t=0, 10, 30, and 60 minutes.
    
    • Marker: Monitor the disappearance of the acetal proton peak (

      
       ~4.8 ppm) and the appearance of the aldehyde peak (
      
      
      
      ~9.7 ppm).

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Synthetic Issues

IssueProbable CauseCorrective Action
High Bis-Adduct Formation Insufficient excess of DVF.Increase DVF:Thiol ratio to 10:1.
Premature Hydrolysis Trace acid in solvent or silica gel.Use basic alumina for purification; add 1%

to solvents.
Low Conversion Oxygen inhibition of radicals.Extend

purge time; increase photoinitiator concentration.
Polymerization Cationic initiation by impurities.Ensure glassware is base-washed; avoid Lewis acids.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.

  • Heller, J., et al. (1980). Preparation of polyacetals by the reaction of divinyl ethers and polyols. Journal of Polymer Science: Polymer Letters Edition, 18(4), 293-297.

  • Fleige, E., Quadir, M. A., & Haag, R. (2012). Stimuli-responsive polymeric nanocarriers for the controlled transport of active compounds: Concepts and applications. Advanced Drug Delivery Reviews, 64(9), 866-884.

Precision Synthesis of Unsymmetrical Vinyl Ethers: A Modern Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of unsymmetrical vinyl ethers represents a unique challenge in organic chemistry. Unlike their symmetrical counterparts, these molecules often serve as critical "linker" motifs in bio-orthogonal chemistry, prodrug design, and controlled cationic polymerization. The difficulty lies not in the bond formation itself, but in the thermodynamic instability of the vinyl ether moiety toward hydrolysis and polymerization.

This guide moves beyond classical Reppe chemistry (high-pressure acetylene), focusing on transition-metal catalyzed transfer vinylation .[1] These methods offer superior functional group tolerance and atom economy, essential for drug development workflows. We will detail three distinct protocols: Iridium-catalyzed vinyl transfer (kinetic control), Palladium-catalyzed transetherification (thermodynamic equilibration), and a modern "green" approach using Calcium Carbide.

Part 1: Strategic Method Selection

Before beginning synthesis, select the protocol that matches your substrate's sensitivity and your available reagents.

MethodSelection Start Start: Analyze Substrate Q1 Is the substrate acid-sensitive or complex? Start->Q1 Q2 Is the substrate a simple primary/secondary alcohol? Q1->Q2 No (Robust) MethodA Method A: Iridium-Catalyzed (Vinyl Acetate) Q1->MethodA Yes (High Value) MethodB Method B: Palladium-Catalyzed (Butyl Vinyl Ether) Q2->MethodB Liquid/Soluble Reagents MethodC Method C: CaC2 Superbasic (In-situ Acetylene) Q2->MethodC Scale-up / Green Chem Kinetic Control\nIrreversible Kinetic Control Irreversible MethodA->Kinetic Control\nIrreversible Thermodynamic Control\nReversible Thermodynamic Control Reversible MethodB->Thermodynamic Control\nReversible Atom Economy\nGas-Free Atom Economy Gas-Free MethodC->Atom Economy\nGas-Free

Figure 1: Decision matrix for selecting the optimal vinylation strategy based on substrate complexity and reaction scale.

Part 2: Detailed Experimental Protocols

Method A: Iridium-Catalyzed Vinyl Transfer (The "Gold Standard")

Best for: Complex pharmaceutical intermediates, acid-sensitive substrates, and achieving high yields under mild conditions. Mechanism: This reaction relies on the irreversible transfer of the vinyl group from vinyl acetate to the target alcohol. The driving force is the formation of acetic acid (trapped by base), rendering the process effectively irreversible.

Reagents:

  • Catalyst: [Ir(cod)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Vinyl Source: Vinyl Acetate (Excess, serves as solvent/reagent)

  • Base: Sodium Carbonate (

    
    )
    
  • Solvent: Toluene (or neat Vinyl Acetate)

Protocol:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add [Ir(cod)Cl]2 (1 mol%) and

    
     (0.6 equiv).
    
  • Substrate Addition: Add the target alcohol (1.0 equiv) and Vinyl Acetate (5–10 equiv).

    • Note: Vinyl acetate acts as both the vinyl donor and the solvent.

  • Reaction: Purge the vessel with Argon for 5 minutes. Seal the tube and heat to 100 °C for 2–4 hours.

    • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the alcohol peak.

  • Workup: Cool the mixture to room temperature. Quench by adding a small amount of triethylamine (

    
    ) to neutralize any trace acetic acid generated.
    
  • Purification: Concentrate the mixture under reduced pressure to remove excess vinyl acetate.

    • Critical Step: Flash chromatography on silica gel pre-treated with 1% triethylamine . This prevents hydrolysis of the product on the acidic silica surface.

Method B: Palladium-Catalyzed Transetherification

Best for: Robust primary/secondary alcohols where Vinyl Acetate is incompatible, or when using alkyl vinyl ethers (like Butyl Vinyl Ether) as the source. Mechanism: A reversible exchange reaction. Equilibrium is driven to the right by using a large excess of the vinyl ether donor.

Reagents:

  • Catalyst: Pd(OAc)2 (Palladium(II) acetate)[1]

  • Ligand: 1,10-Phenanthroline (Bidentate ligand stabilizes the Pd species)[1]

  • Vinyl Source: Butyl Vinyl Ether (BVE) or Ethyl Vinyl Ether (EVE) (20 equiv)

  • Solvent: Dichloromethane (DCM) or neat BVE.

Protocol:

  • Catalyst Activation: In a vial, dissolve Pd(OAc)2 (1 mol%) and 1,10-Phenanthroline (1.2 mol%) in minimal DCM. Stir for 15 minutes until the solution turns a clear yellow/orange complex.

  • Reaction Assembly: Add the target alcohol (1.0 equiv) and Butyl Vinyl Ether (20 equiv).

  • Execution: Stir the mixture at 35–40 °C (mild heat) for 18–24 hours under an inert atmosphere.

    • Why: Higher temperatures can degrade the catalyst; mild heat favors the equilibrium shift.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium black/catalyst residues.

  • Distillation: If the product is volatile, fractional distillation is preferred over chromatography. Ensure the receiving flask contains trace

    
    .
    
Method C: Superbasic Vinylation with Calcium Carbide

Best for: "Green" chemistry applications, avoiding high-pressure acetylene gas cylinders, and scale-up. Mechanism:


 reacts with trace water or the alcohol (slowly) to generate acetylene in situ within a "superbasic" medium (KOH/DMSO), facilitating direct nucleophilic addition.

Protocol:

  • Setup: Use a pressure tube or heavy-walled flask.

  • Mixture: Combine the Alcohol (1.0 equiv), Calcium Carbide (

    
    , 2.0 equiv), and KOH (0.5 equiv) in DMSO (wet, containing ~2-5% water to initiate acetylene release).
    
  • Reaction: Seal and heat to 110–130 °C for 6–12 hours.

    • Safety: Although this avoids gas cylinders, acetylene is generated.[2] Ensure the vessel is rated for moderate pressure (5–10 bar).

  • Workup: Carefully vent the vessel. Dilute with water and extract with diethyl ether.

    • Note: The high basicity usually protects the vinyl ether from hydrolysis during reaction, but workup must be neutral/basic.

Part 3: Mechanistic Insight (Iridium Cycle)

Understanding the Iridium catalytic cycle is crucial for troubleshooting. The cycle involves C-H activation of the vinyl acetate, followed by coordination of the alcohol.

IrCycle cluster_byproducts Byproducts Ir_Pre [Ir(cod)Cl]2 Pre-catalyst Active_Ir Active Ir(I) Species Ir_Pre->Active_Ir Activation OxAdd Oxidative Addition (Vinyl Acetate) Active_Ir->OxAdd Coord Alkoxide Coordination (R-OH Exchange) OxAdd->Coord - AcOH RedElim Reductive Elimination (Product Release) Coord->RedElim AceticAcid Acetic Acid (Neutralized by Na2CO3) Coord->AceticAcid RedElim->Active_Ir Regenerate Catalyst

Figure 2: Simplified catalytic cycle for Iridium-mediated vinyl transfer. The irreversible loss of acetic acid drives the cycle forward.

Part 4: Critical Handling & Troubleshooting

The "Acid Trap"

Vinyl ethers are extremely sensitive to acid-catalyzed hydrolysis, which reverts them to the parent alcohol and acetaldehyde.

  • Reaction:

    
    
    

Stabilization Protocol:

  • Glassware: Pre-rinse all glassware with a 1% solution of

    
     in acetone before drying.
    
  • Solvents: Use only non-acidic solvents (avoid chloroform unless neutralized).

  • Storage: Store pure vinyl ethers over a few pellets of KOH or with 0.1%

    
     at -20 °C.
    
Data Comparison of Methods
FeatureMethod A (Iridium)Method B (Palladium)Method C (Calcium Carbide)
Vinyl Source Vinyl AcetateButyl Vinyl EtherCalcium Carbide (

)
Reaction Type Irreversible TransferEquilibrium ExchangeNucleophilic Addition
Atom Economy Moderate (Acetic acid waste)Low (Butanol waste)High
Substrate Scope Broad (1°, 2°, Allylic)Good (1°, 2°)Robust Alcohols Only
Conditions 100 °C, Inert35 °C, Mild130 °C, Superbasic
Key Advantage High Yields, FastAir Stable CatalystNo Gas Cylinders

References

  • Iridium-Catalyzed Vinyl Transfer

    • Organic Syntheses Procedure: "Iridium-catalyzed Synthesis of Vinyl Ethers
    • Source: [3]

  • Palladium-Catalyzed Transetherification

    • "Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium C
    • Source: [J. Org.[4] Chem. 2007, 72, 5, 1729–1736]([Link])

  • Calcium Carbide Vinylation

    • "Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic c
    • Source:

  • Mechanistic Insights (Ir)

    • "Iridium-catalyzed vinylation of N-heterocycles with vinyl acetate."[4][5] (Mechanistic parallels).

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Uncontrolled Polymerization of Methoxyethene (Methyl Vinyl Ether) During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methoxyethene, also known as methyl vinyl ether (MVE). This guide is designed for researchers, scientists, and drug development professionals who handle and store this highly reactive monomer. Methoxyethene is an invaluable building block in polymer synthesis, but its propensity for rapid, exothermic polymerization requires stringent storage protocols. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the safe and effective use of MVE in your laboratory.

Section 1: Troubleshooting Guide

This section addresses immediate issues you may encounter, providing clear, actionable steps to ensure laboratory safety.

Q: My methoxyethene container feels warm to the touch. What should I do?

A: This is a critical sign of runaway polymerization and requires immediate emergency action. The polymerization of MVE is highly exothermic, and a warm container indicates an accelerating, uncontrolled reaction that can lead to a violent rupture of the container due to pressure buildup.[1][2][3]

IMMEDIATE ACTION IS REQUIRED. FOLLOW THE EMERGENCY RESPONSE PROTOCOL BELOW. Do not attempt to move the container to a new location unless you have a clear, unobstructed, and safe path to an appropriate blast shield or a designated remote area.

Protocol 1: Emergency Response to Runaway Polymerization
  • Alert Personnel: Immediately alert all personnel in the laboratory and surrounding areas.

  • Evacuate: Evacuate the immediate area without delay.

  • Contact Emergency Services: From a safe location, contact your institution's emergency response team (e.g., EH&S) and local emergency services (fire department). Inform them of a potential runaway chemical reaction involving a flammable gas.

  • Do Not Approach: Do not approach the container. A violent rupture could occur at any moment.

  • Cooling (Only if Safe and Trained): If the container is in a fume hood equipped with an emergency shower or remote cooling system that can be activated from a safe distance, you may attempt to cool the container with large volumes of water.[4] This should only be performed if it poses no risk to personnel.

Q: What are the primary visual or physical signs of unwanted polymerization in my MVE sample?

A: Early detection is key to preventing a hazardous event. Be vigilant for the following indicators:

  • Increased Viscosity: The most common sign is a noticeable thickening of the liquid MVE. The monomer should be a low-viscosity liquid (or gas, depending on temperature); any increase in viscosity to a syrupy or gel-like consistency indicates polymer formation.

  • Appearance of Solids: The formation of a white or translucent solid precipitate (poly(methyl vinyl ether)) is a clear sign of polymerization.

  • Pressure Changes: For MVE stored as a liquefied gas in cylinders, an unexpected or steady increase in pressure at a constant temperature can indicate heat generation from polymerization.

  • Color Change: While less common, a change from a colorless liquid to a yellowish or hazy appearance can also be an indicator of contamination or degradation that may precede polymerization.

Q: I've noticed my liquid MVE has become slightly viscous. Is it still usable, and what should I do?

A: A slight increase in viscosity indicates that polymerization has begun. The material is likely no longer pure monomer and its use in controlled polymerization reactions will lead to unpredictable results and poor reproducibility.

It is strongly recommended NOT to use the material. The presence of polymer and the depletion of the inhibitor mean the remaining monomer is in a highly unstable state. The risk of accelerated, runaway polymerization is significantly increased.

Action:

  • Assess the Situation: Check if the container is warm. If it is, refer to the emergency protocol above.

  • Do Not Heat or Concentrate: Do not attempt to distill or purify the monomer. Heating will accelerate the polymerization, creating a severe hazard.

  • Consult Safety Professionals: Contact your institution's Environmental Health & Safety (EH&S) department for guidance on stabilizing the material for disposal. They may recommend adding a higher concentration of inhibitor (if safe to do so) before scheduling hazardous waste pickup.

Section 2: Frequently Asked Questions (FAQs)

This section provides preventative knowledge to ensure the long-term stability and safety of your stored methoxyethene.

Q: Why is methoxyethene so prone to polymerization?

A: Methoxyethene's high reactivity stems from its chemical structure. The oxygen atom of the methoxy group donates electron density to the adjacent vinyl (C=C) double bond. This makes the double bond electron-rich and highly susceptible to attack by electrophiles, particularly the carbocations that propagate cationic polymerization.[5][6] Even trace amounts of acidic impurities can initiate a rapid, chain-reaction polymerization.[2][7] While free-radical polymerization is not a primary concern for vinyl ethers, the cationic pathway is extremely facile and difficult to control without proper inhibition.[6]

Diagram 1: Cationic Polymerization Mechanism of Methoxyethene

This diagram illustrates the acid-catalyzed polymerization pathway of MVE, highlighting the key initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination H_plus H⁺ (Acid Catalyst) Monomer1 Methoxyethene (H₂C=CH-OCH₃) H_plus->Monomer1 Attacks double bond Carbocation1 Initial Carbocation (H₃C-C⁺H-OCH₃) Monomer1->Carbocation1 Forms Carbocation_n Growing Polymer Chain ~[H₂C-CH(OCH₃)]ₙ-C⁺H-OCH₃ Carbocation1->Carbocation_n Monomer2 Another Monomer Carbocation_n->Monomer2 Attacks Carbocation_n1 Elongated Chain ~[H₂C-CH(OCH₃)]ₙ₊₁-C⁺H-OCH₃ Monomer2->Carbocation_n1 Adds to chain GrowingChain Growing Polymer Chain Carbocation_n1->GrowingChain Polymer Stable Polymer ~[H₂C-C(OCH₃)=CH₂] GrowingChain->Polymer Proton loss

Caption: Acid-catalyzed cationic polymerization of methoxyethene.

Q: What is the recommended inhibitor for MVE and how does it work?

A: Commercial methoxyethene is typically stabilized with a small amount of a basic compound. Potassium hydroxide (KOH) is a commonly used inhibitor.[2] Unlike phenolic inhibitors (like BHT or MEHQ) used for free-radical stabilization, which require oxygen to be effective, basic inhibitors work by neutralizing any trace acidic impurities.[8][9] Since acids are potent catalysts for the cationic polymerization of MVE, adding a strong base like KOH effectively scavenges these initiators, preventing the reaction from starting.[2]

Q: What are the ideal storage conditions for methoxyethene?

A: Proper storage is the most critical factor in preventing polymerization. Adherence to these conditions is mandatory.

Table 1: Recommended Storage Conditions and Incompatible Materials
ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[1][10][11] Do not exceed 52°C (125°F).[12]MVE has a very low boiling point (6°C).[7] Heat increases vapor pressure and can accelerate polymerization.
Light Protect from sunlight.[10] Store in an opaque or amber container/cylinder.UV light can provide the energy to initiate polymerization or degrade the monomer.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) if the inhibitor is a base like KOH.Prevents introduction of atmospheric moisture, which can hydrolyze MVE to acetaldehyde and acidic byproducts.
Inhibitor Ensure the presence of an inhibitor (e.g., KOH).[2]Neutralizes trace acids that catalyze cationic polymerization.[2]
Container Store in a tightly closed container.[11][13]Prevents contamination and escape of flammable vapors.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[1][10] Use non-sparking tools.[1]MVE is an extremely flammable gas with a flash point of -60°C.[7][10]
Incompatible Materials Acids (Strong & Weak): [1][2] Violent, exothermic polymerization.Oxidizing Agents: [1][2] Vigorous reaction, fire hazard.
Q: How can I check the inhibitor level in my MVE stock?

A: For MVE stabilized with a base like KOH, you cannot measure the inhibitor concentration directly without advanced analytical methods. However, you can perform a qualitative check to ensure the material is not acidic, which would indicate inhibitor depletion.

Protocol 2: Qualitative Test for Acidity

Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and cryogenic gloves if handling liquid MVE.

  • Prepare a Neutral Solution: In a small, clean, and dry glass test tube, add ~1 mL of deionized water. Add one drop of a universal pH indicator solution (e.g., bromothymol blue). The solution should be neutral (green for bromothymol blue).

  • Sample MVE: Carefully bubble a very small amount of MVE gas from the cylinder headspace through the pH indicator solution using a disposable pipette or glass tube. Alternatively, if working with liquid MVE, carefully add a single drop to the solution.

  • Observe Color:

    • No Change or Basic Shift (e.g., blue for bromothymol blue): The inhibitor is likely still active.

    • Acidic Shift (e.g., yellow for bromothymol blue): The inhibitor is depleted, and the MVE is acidic. The material is unstable and should be treated as hazardous waste. Do not use it.

  • Disposal: Dispose of the test solution and any contaminated materials according to your institution's hazardous waste procedures.

Section 3: Visual Troubleshooting Workflow

This workflow provides a logical decision-making process when you suspect an issue with your stored methoxyethene.

Diagram 2: Troubleshooting Workflow for Suspected MVE Instability

G Start Observe Anomaly with MVE (e.g., viscosity change, pressure fluctuation) CheckTemp Is the container warm to the touch? Start->CheckTemp Emergency IMMEDIATE DANGER Execute Emergency Protocol 1: Evacuate & Call for Help CheckTemp->Emergency Yes VisualInspect Perform Visual Inspection (Check for solids/gels) CheckTemp->VisualInspect No PolymerPresent Is polymer visible? VisualInspect->PolymerPresent DoNotUse DO NOT USE Material is Unstable Contact EH&S for Disposal PolymerPresent->DoNotUse Yes CheckAcidity Perform Qualitative Acidity Test (Protocol 2) PolymerPresent->CheckAcidity No IsAcidic Is the sample acidic? CheckAcidity->IsAcidic IsAcidic->DoNotUse Yes UseWithCaution Material may be usable. Monitor closely. Consider ordering fresh stock. IsAcidic->UseWithCaution No

Caption: Decision tree for assessing the stability of stored methoxyethene.

Section 4: Key Data Summary

Table 2: Physical and Chemical Properties of Methoxyethene
PropertyValueSource
Chemical Formula C₃H₆O[7]
Molecular Weight 58.08 g/mol [7][10]
Boiling Point 6 °C (43 °F)[3][7]
Melting Point -122 °C (-188 °F)[3][7]
Flash Point -60 °C (-76 °F)[7]
Appearance Colorless gas or liquid[2]
Vapor Pressure 157 kPa at 20 °C[7]

References

  • Product Stewardship Summary - Methyl Vinyl Ether. Ashland. [Link]

  • VINYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Vinyl Methyl Ether MSDS. Wapiti Gravel. (2016-10-15). [Link]

  • Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted cationic mechanisms. European Polymer Journal. [Link]

  • Methyl vinyl ether. Wikipedia. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of Ethenoxymethoxyethene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Asymmetry

Status: Active | Last Updated: October 26, 2023 Analyst Level: Senior R&D / Method Development

Executive Summary: The "Phantom" Tailing

Ethenoxymethoxyethene (Divinyl formal) presents a unique challenge in HPLC method development. Unlike basic drugs where peak tailing is typically caused by silanol interactions, tailing in this neutral acetal/vinyl ether species is frequently a symptom of on-column instability or solvent mismatch .

This guide moves beyond standard "check your fittings" advice. We address the specific chemical liability of the divinyl formal structure: its susceptibility to acid-catalyzed hydrolysis and polymerization.

Module 1: Chemical Stability & Mobile Phase

Q: I am using a standard 0.1% Formic Acid/Water/Acetonitrile gradient. Why does the peak tail worsen as I lower the flow rate?

Diagnosis: You are likely observing "Reaction Tailing," not adsorption tailing. The Mechanism: Ethenoxymethoxyethene contains two vinyl ether groups linked by a formal (acetal) bridge. Acetals are kinetically stable in basic media but undergo rapid hydrolysis in acidic environments. Standard HPLC mobile phases (pH 2–3) catalyze the decomposition of the analyte into acetaldehyde and formaldehyde during its travel through the column.

  • Symptom: Lower flow rates increase residence time, allowing more degradation, resulting in a broader "tail" (which is actually a smear of degradation products trailing the main band).

Corrective Protocol: The pH Switch

  • Immediate Action: Remove all acidic modifiers (TFA, Formic Acid, Phosphoric Acid).

  • Buffer Selection: Switch to a neutral or slightly basic buffering system (pH 7.0 – 8.0). Ammonium Acetate (10mM) or Ammonium Bicarbonate are ideal.

  • Column Verification: Ensure your column silica is resistant to pH 8.0 (e.g., Hybrid Particle Technology or C18 with bidentate bonding).

Validation Experiment: Run the following sequence to confirm the diagnosis:

Run IDMobile Phase AMobile Phase BExpected Result (If Acid Hydrolysis is the cause)
TEST-01 Water + 0.1% Formic AcidACNBroad, tailing peak; possible split peak.
TEST-02 10mM Ammonium Acetate (pH 7.0)ACNSharp, symmetrical peak.

Technical Note: If the peak sharpens significantly at pH 7.0, the "tailing" was chemical degradation.

Module 2: Injection Solvent Effects

Q: My mobile phase is neutral, but I still see a "shark-fin" peak shape (sharp front, broad tail). Why?

Diagnosis: Strong Solvent Effect (Solvent Mismatch). The Mechanism: Ethenoxymethoxyethene is hydrophobic. If you dissolve the sample in 100% Acetonitrile (ACN) or Methanol to ensure solubility, but your initial gradient conditions are high aqueous (e.g., 90% Water), the sample plug precipitates or travels faster than the mobile phase at the column head. This causes band broadening that looks like tailing.

Corrective Protocol: Diluent Matching The sample solvent (diluent) must be weaker (more polar) than the mobile phase at the start of the run.

Step-by-Step Optimization:

  • Prepare Stock: Dissolve Ethenoxymethoxyethene in 100% ACN (Stock A).

  • Prepare Working Standard: Dilute Stock A with Water to reach a 50:50 ACN:Water ratio.

  • Check Solubility: If the solution turns cloudy, increase ACN to 60%.

  • Injection: Inject the 50:50 mixture. The peak should tighten significantly compared to a 100% ACN injection.

Module 3: Diagnostic Logic Tree

Use the following decision matrix to isolate the root cause of the tailing.

TroubleshootingLogic Start Start: Peak Tailing Detected CheckPH Is Mobile Phase Acidic (pH < 4)? Start->CheckPH ActionNeutral Switch to pH 7.0 (Ammonium Acetate) CheckPH->ActionNeutral Yes (Hydrolysis Risk) CheckDiluent Is Sample Diluent Stronger than Mobile Phase? CheckPH->CheckDiluent No ActionNeutral->CheckDiluent ActionDiluent Match Diluent to Initial Gradient Conditions CheckDiluent->ActionDiluent Yes (100% ACN?) CheckColumn Check Column Type CheckDiluent->CheckColumn No ActionC18 Switch to End-capped C18 or Phenyl-Hexyl CheckColumn->ActionC18 Standard Silica?

Figure 1: Diagnostic workflow for isolating chemical vs. physical causes of peak distortion in acetal analysis.

Module 4: Detector & Hardware Considerations

Q: The tailing seems to fluctuate with the baseline. Is this a detector issue?

Diagnosis: Low-UV Absorbance Artifacts. The Mechanism: Ethenoxymethoxyethene lacks conjugation; it relies on the vinyl ether double bonds for detection, requiring low UV wavelengths (205–210 nm). At these wavelengths, mobile phase impurities and refractive index effects are magnified.

Troubleshooting Steps:

  • Reference Wavelength: If using a Diode Array Detector (DAD), ensure the "Reference Wavelength" is OFF . Using a reference (e.g., 360 nm) can mathematically distort the peak shape if the refractive index changes during the gradient.

  • Flow Cell Temperature: Ensure the detector flow cell is temperature-controlled to match the column oven. Temperature gradients cause "thermal lensing" which mimics tailing.

Module 5: The Hydrolysis Pathway (Scientific Rationale)

Understanding the degradation mechanism is vital for defending your method parameters to regulatory bodies (FDA/EMA).

HydrolysisPathway Reactant Ethenoxymethoxyethene (Divinyl Formal) Intermediate Hemiacetal Intermediate Reactant->Intermediate Hydrolysis Step 1 Acid H+ (Acidic Mobile Phase) Acid->Intermediate Products Acetaldehyde + Formaldehyde Intermediate->Products Rapid Decomposition

Figure 2: Acid-catalyzed hydrolysis pathway of divinyl formal. This reaction occurs on-column in acidic media, creating a "tail" of reaction products.

References & Authority

  • Dolan, J. W. (2002). "Peak Tailing and Resolution." LCGC North America. Explains the fundamental mathematics of peak asymmetry and the distinction between thermodynamic and kinetic tailing.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Provides the standard calculation for Tailing Factor (

    
    ) and acceptance criteria (
    
    
    
    ).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative text on the acid-sensitivity of acetal linkages and vinyl ethers).

  • Agilent Technologies. "Troubleshooting HPLC Peak Shape Issues." Technical Guide. Details the impact of solvent mismatch and extra-column volume on peak shape.

Catalyst poisoning in the synthesis of functionalized vinyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Deactivation Troubleshooting

Status: Operational | Ticket Priority: High Expert: Senior Application Scientist (Catalysis Division)[1]

Introduction: Why Your Reaction Stalled

Welcome to the technical support hub. If you are here, your vinylation reaction likely hit a wall. You are attempting to synthesize a functionalized vinyl ether—a critical monomer for polymerization or a building block for cycloaddition—but your conversion has plateaued, or your catalyst has precipitated.

In the synthesis of functionalized vinyl ethers, "catalyst poisoning" is often a misdiagnosis for three distinct failure modes: Competitive Coordination (Lewis basicity), Protodeauration/Hydrolysis (Moisture intolerance), or Reductive Elimination (Metal death).[1]

This guide bypasses generic advice. We will triage your specific system (Iridium, Palladium, or Gold), identify the molecular culprit, and provide protocol adjustments to recover your workflow.[1]

Module 1: Diagnostic Triage

"Is my catalyst dead, or just sleeping?"

Before adding more catalyst, you must diagnose the state of the metal center. Use this logic flow to determine if you are facing true poisoning or kinetic inhibition.[1]

Visual Diagnostic: The Color of Death
  • Gold (Au) Catalysis: If your reaction mixture turns purple/black , your Au(I) has reduced to colloidal Au(0).[1] This is irreversible death.[1]

  • Palladium (Pd) Catalysis: A shift from yellow/orange to black precipitate indicates Pd-black formation (aggregation).[1] The active species is gone.

  • Iridium (Ir) Catalysis: Loss of the characteristic brick-red/orange color of [Ir(cod)Cl]2 derived species often signals ligand displacement or decomposition.[1]

DOT Diagram: Troubleshooting Logic Flow

TroubleshootingFlow Start Reaction Stalled/Low Yield CheckColor Check Reaction Color Start->CheckColor AuBlack Purple/Black Precipitate (Au0 Colloids) CheckColor->AuBlack Gold Cat. PdBlack Black Precipitate (Pd Aggregation) CheckColor->PdBlack Pd Cat. NoChange No Color Change (Solution Homogeneous) CheckColor->NoChange Diagnosis1 Diagnosis: Reductive Decomposition (O2 leak or incompatible reductant) AuBlack->Diagnosis1 PdBlack->Diagnosis1 NMR 1H NMR Analysis NoChange->NMR Acetal Acetal Detected? (Double addition) NMR->Acetal High StartMat Unreacted Alcohol? (No byproduct) NMR->StartMat High Diagnosis2 Diagnosis: Acidic Hydrolysis (System too wet/acidic) Acetal->Diagnosis2 Diagnosis3 Diagnosis: Competitive Binding (Lewis Basic Poisoning) StartMat->Diagnosis3

Figure 1: Decision tree for diagnosing catalyst failure based on visual cues and NMR signatures.[1]

Module 2: The "Rogue" Substrate (Functional Group Interference)

The most common cause of failure in functionalized vinyl ether synthesis is the substrate itself. Transition metals (Ir, Pd, Au) are soft Lewis acids.[1] If your substrate contains a "soft" donor (N, S, P), it will bind to the metal more strongly than the alkene, shutting down the catalytic cycle.[1]

The Hierarchy of Poisons
Functional GroupRisk LevelMechanism of PoisoningMitigation Strategy
Primary Amines (-NH₂) Critical Irreversible binding to Ir/Pd/Au center.[1]Use N-Boc or N-Cbz protection.[1] Protonation (using salt form) rarely works for vinylation.[1]
Thiols / Thioethers Critical Strong S-Metal coordination; poisons Pd/Au instantly.[1]Oxidize to sulfoxide (if tolerable) or switch to Mercury-free routes (e.g., Cu-mediated).[1]
Pyridines / Imidazoles High Competitive binding to open coordination sites.[1]Increase catalyst loading (10 mol%); Use bulky ligands (e.g., JohnPhos) to block N-coordination.[1]
Free Carboxylic Acids Medium Protonolysis of Vinyl-Metal intermediates.[1]Esterify acid first.[1] Acids also catalyze acetal formation (side reaction).[1]
1,2-Diols / Amino Alcohols Medium Chelate effect (bidentate binding).[1]Protect one alcohol/amine.[1][2] Use excess vinyl donor (solvent quantity).[1]
Deep Dive: The Nitrogen Trap

In Iridium-catalyzed transvinylation (e.g., using [Ir(cod)Cl]2), the active species requires a vacant site to coordinate the vinyl acetate.[1] A basic amine on your substrate will fill this site permanently.[1]

The Fix:

  • Switch Catalyst: Use Palladium(II)-phenanthroline systems.[1] The bidentate ligand (phenanthroline) occupies the sites that amines usually attack, forcing the reaction to proceed via the remaining open sites which favor the vinyl ether (EVE/BVE) [2].

  • Steric Bulk: If using Gold (Au), employ NHC ligands (e.g., IPrAuCl).[1] The massive steric bulk of the N-Heterocyclic Carbene prevents the substrate's nitrogen from getting close enough to the gold center to poison it, while the linear alkyne can still access the metal [4].

Module 3: Reagent & Solvent Purity (The Invisible Killers)

You bought "Anhydrous" solvent, but did you check your Vinyl Ether source?

The Moisture Trap (Hydrolysis vs. Poisoning)

In Gold-catalyzed hydroalkoxylation , water is not a poison—it is a competitive nucleophile.[1]

  • Scenario: You are reacting an alkyne + alcohol.[1][3][4][5][6][7]

  • Issue: Water attacks the activated alkyne -> forms a ketone (hydration).[1]

  • Result: Catalyst is still active, but yield is destroyed by side-products.[1]

In Palladium/Iridium transvinylation :

  • Issue: Water hydrolyzes the product (vinyl ether) back to the alcohol and acetaldehyde.

  • Symptom: The reaction reaches equilibrium but never 100% conversion.

  • Protocol: Distill your vinyl donor (Ethyl Vinyl Ether or Vinyl Acetate) over K₂CO₃ before use to remove water and acidic stabilizers.[1]

Stabilizers (BHT/MEHQ)

Commercial vinyl ethers (EVE, BVE) contain radical inhibitors (BHT, MEHQ).[1]

  • Myth: "Stabilizers kill the catalyst."

  • Fact: For coordination catalysis (Ir/Pd), stabilizers are generally harmless.[1] However, for radical-mediated or high-sensitivity Au(I) reactions, phenol-based stabilizers can act as weak ligands.[1]

  • Recommendation: If using <0.5 mol% catalyst, pass the vinyl ether through a short plug of basic alumina to remove the inhibitor.

Module 4: Mitigation & Rescue Protocols

If your reaction is currently stalled, you generally cannot "rescue" it by dumping in more metal (the poison is still there).[1] You must restart with an optimized protocol.[1]

Protocol A: The "Spike" Test (Validation)

Use this to confirm poisoning before changing your entire synthesis.

  • Set up a standard reaction: Benzyl alcohol + Vinyl Acetate + Catalyst (Control).[1]

  • Set up a second vessel: Control reagents + 10 mol% of your functionalized substrate .

  • Result:

    • If Vessel 2 works: Your substrate is not a poison.[1] The issue is steric or electronic (low reactivity).

    • If Vessel 2 fails: Your substrate is a catalyst poison .[1]

Protocol B: The Scavenger Additive (For Basic Substrates)

Applicable for Iridium-catalyzed systems. Add 10-20 mol% Na₂CO₃ or K₂CO₃ to the reaction mixture.[1]

  • Why? It neutralizes trace acids that trigger acetal formation and can buffer the coordination sphere, preventing "off-cycle" resting states of the catalyst [1, 3].

DOT Diagram: Mechanism of Competitive Poisoning

PoisoningMechanism Metal Active Metal (Ir/Pd/Au) Product Vinyl Ether Metal->Product Catalytic Cycle DeadCat Inactive Complex Metal->DeadCat Deactivation Vinyl Vinyl Source (Reagent) Vinyl->Metal Weak Coordination Alcohol Target Alcohol (Substrate) Alcohol->Metal Insertion Poison Amine/Thiol (Impurity) Poison->Metal STRONG BINDING

Figure 2: Competitive coordination mechanism.[1] Soft nucleophiles (red) bind irreversibly to the soft metal center, blocking the catalytic cycle.

FAQ: Rapid Fire Troubleshooting

Q: I am using Vinyl Acetate and [Ir(cod)Cl]2, but I see no product. A: Did you add a base? This system requires a stoichiometric base (usually Na₂CO₃) to activate the alcohol and facilitate the ligand exchange. Without it, the reaction is extremely slow.[1] Also, ensure you are heating to ~100°C; Iridium transvinylation is rarely room-temperature active [1].[1]

Q: Can I use heterogeneous Pd/C to avoid poisoning? A: Generally, no.[1] Vinyl ether synthesis relies on homogeneous coordination mechanisms.[1] Pd/C is primarily for hydrogenation.[1] Using it with vinyl ethers will likely just hydrogenate your double bond or do nothing.[1]

Q: My product forms but then disappears over time. A: You are making the acetal.

  • Cause: Trace acid in the mixture (or prolonged heating).[1]

  • Fix: Add a drop of Triethylamine to the reaction and the workup solvent. Vinyl ethers are acid-sensitive![1]

References

  • Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 2012, 89, 307-310.[1][7] Link

  • Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Journal of Organic Chemistry, 2011, 76(21), 8907–8912.[1] Link[1]

  • Gold-Catalyzed Hydroalkoxylation of Alkynes. ACS Catalysis, 2014, 4(8), 2741–2747.[1] Link[1]

  • Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 2014, 16(11), 2938–2941.[1] Link[1]

Sources

Technical Support Center: Purification of Ethenoxymethoxyethene (Divinyl Formal)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Monomer Purification & Impurity Removal Chemical ID: Ethenoxymethoxyethene (CAS: 764-47-6) Synonyms: Divinyl Formal, Di(vinyloxy)methane, 1,1'-[Methylenebis(oxy)]bisethene.

Diagnostic: Is Your Monomer Compromised?

Before initiating purification, diagnose the state of your Ethenoxymethoxyethene (EVE-Formal). This monomer is highly sensitive to acid-catalyzed hydrolysis and cationic polymerization. Impurities often act as inhibitors or chain-transfer agents, ruining polymerization kinetics (e.g., RAFT, Cationic).

Symptom Checker
ObservationProbable ImpurityImpact on Experiment
Yellow/Brown Tint Oxidation products / Polymer oligomersReduced molecular weight control; broad PDI.
Cloudiness/Precipitate Polymerized material or insoluble stabilizer (e.g., KOH)Clogging of microfluidics; heterogeneous reaction rates.
Slow/No Polymerization Basic Stabilizers (Amines, KOH)Deactivation of cationic initiators (Lewis acids).
Uncontrolled Exotherm Peroxides (Auto-oxidation)Safety hazard; premature initiation.
Aldehyde Smell Hydrolysis products (Acetaldehyde)Chain transfer; termination of living chains.

Core Purification Protocols

WARNING: Ethenoxymethoxyethene is acid-sensitive. NEVER use acidic drying agents (e.g., Silica Gel, Acidic Alumina,


) as they will trigger violent polymerization.
Protocol A: Stabilizer Removal (The "Flash" Method)

Best for: Removing non-volatile basic stabilizers (e.g., KOH, NaOH) and polar impurities.

Theory: Commercial vinyl ethers are often stabilized with solid potassium hydroxide (KOH) or hindered amines to prevent acid-catalyzed degradation [1]. Flash chromatography over Basic Alumina traps these polar stabilizers while allowing the non-polar monomer to pass.

Materials:

  • Chromatography column (glass).

  • Basic Alumina (Brockmann Activity I).

  • Inert gas line (

    
     or Ar).
    

Steps:

  • Pack the Column: Fill a glass column with dry Basic Alumina. (Ratio: 10g Alumina per 100mL monomer).

  • Elution: Pour the raw Ethenoxymethoxyethene directly onto the column.

  • Collection: Use slight positive pressure (

    
    ) to push the monomer through. Collect the eluent in a dry, base-washed flask.
    
  • Validation: The eluent should be clear. Check pH (neutral to slightly basic is acceptable; acidic is fatal).

Protocol B: Rigorous Drying & Distillation (The "Gold Standard")

Best for: Cationic polymerization, Living polymerization, and removing water/alcohols.

Theory: Water is a chain terminator in cationic polymerization. Calcium Hydride (


) is the preferred drying agent because it is basic and irreversible, reacting with water to release 

gas [2].

Workflow Diagram:

PurificationWorkflow Raw Raw Monomer (Contains Stabilizer/H2O) PreTreat Pre-Treatment (Basic Alumina / KOH) Raw->PreTreat Remove Bulk Stabilizer Drying Drying Phase (Stir over CaH2, 12-24h) PreTreat->Drying Remove Trace H2O Drying->Drying H2 Evolution (Bubbling) Distill Vacuum Distillation (Reduced Pressure) Drying->Distill Isolate Monomer Pure Ultra-Pure Monomer (Store under Ar/-20°C) Distill->Pure Collect Fraction

Caption: Step-by-step purification workflow for isolating polymerization-grade Ethenoxymethoxyethene.

Step-by-Step Guide:

  • Pre-Drying: If the monomer is wet (>500 ppm water), pre-dry with anhydrous

    
     for 4 hours. Filter.
    
  • Hydride Treatment: Transfer monomer to a round-bottom flask. Add powdered

    
     (5% w/v).
    
  • Stirring: Stir under an inert atmosphere (Ar/

    
    ) for 12–24 hours.
    
    • Note: Vent the flask through a bubbler to allow

      
       gas to escape.
      
  • Vacuum Distillation: Connect the flask to a vacuum distillation setup.

    • Pressure: <10 mmHg recommended to keep temperature low.

    • Temperature: Ethenoxymethoxyethene boils at ~88°C (at atm), but significantly lower under vacuum.

    • Collection: Discard the first 10% (fore-run). Collect the middle 80%. Stop before the pot runs dry.

  • Storage: Store immediately over activated 4Å Molecular Sieves (Basic) in a glovebox or sealed Schlenk flask at -20°C.

Troubleshooting & FAQs

Q1: My monomer polymerized inside the distillation flask. What happened? A: This is likely "Thermal Polymerization" or acid contamination.

  • Cause: Did you use an acidic drying agent? Or did the glass surface have acidic residues?

  • Fix: Wash all glassware with a dilute base (NaOH solution) followed by water and oven drying before use. Ensure you are distilling under vacuum to lower the boiling point.

Q2: How do I remove peroxides? A: Ethers form explosive peroxides over time.

  • Test: Use starch-iodide paper. (Blue = Peroxides present).

  • Removal: If positive, wash the monomer with 5% aqueous

    
     (ferrous sulfate) solution, then proceed immediately to Protocol B (Drying). Do not distill peroxide-laden ethers to dryness.
    

Q3: Can I use Molecular Sieves instead of


? 
A:  Yes, but with caveats.
  • Use 4Å Sieves .

  • Crucial: The sieves must be slightly basic or neutral. Commercial sieves can be slightly acidic. It is safer to store the distilled monomer over sieves rather than using them as the primary drying agent during distillation.

Q4: The monomer smells like apples/acetaldehyde. Is it usable? A: No.

  • Reason: The "apple" smell indicates hydrolysis (cleavage of the vinyl ether bond). Acetaldehyde acts as a chain transfer agent.

  • Action: You must perform Protocol A (Basic Alumina) followed by Protocol B (Distillation) to separate the aldehyde (lower boiling point) from the monomer.

References

  • Stabilized Vinyl Ether Composition. Google Patents. US Patent 5691462A. (Describes the use of KOH and hindered amines to stabilize vinyl ethers against polymerization). Link

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 2021. (Details the sensitivity of vinyl ethers to water and the necessity of rigorous drying for controlled polymerization). Link

  • Synthesis and Characterization of Novel Functional Vinyl Ethers.Comptes Rendus Chimie, 2011. (Provides protocols for washing, drying with

    
    , and vacuum distillation of functionalized vinyl ethers). Link
    
  • Organic Syntheses Procedure: Vinyl Ethers. Organic Syntheses, Coll. Vol. 4. (General methodology for handling and purifying vinyl ethers, emphasizing base stability). Link

Technical Support Center: Regiocontrol in Vinyl Ether Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: VE-REGIO-2024 Subject: Enhancing Regioselectivity in Vinyl Ether Reactions

Executive Summary

Vinyl ethers (encl ethers) are electronically unique substrates. Their electron-rich nature, driven by the oxygen lone pair donating into the


-system (

effect), creates a strong polarization. This makes the

-carbon highly nucleophilic and the

-carbon susceptible to stabilization of positive charge (oxocarbenium character).

The Challenge: This intrinsic bias forces most reactions toward Markovnikov addition (


-functionalization). Overcoming this thermodynamic and kinetic preference to achieve anti-Markovnikov (

-functionalization) or controlling stereoselectivity (endo/exo) requires precise manipulation of the catalyst sphere and reaction environment.

This guide provides troubleshooting protocols for three critical reaction classes: Heck Arylation , Hydroformylation , and Cationic Polymerization .

Module A: Palladium-Catalyzed Heck Arylation[1]

User Issue: "I am trying to arylate butyl vinyl ether, but I am getting a mixture of branched (


) and linear (

) products, or low yields due to hydrolysis."
Technical Insight: The Ionic vs. Neutral Pathway

The regioselectivity in Heck reactions of electron-rich olefins is dictated by the reaction mechanism.

  • 
    -Arylation (Branched):  Proceeds via the Ionic Pathway . The halide dissociates from Pd(II) before insertion, creating a cationic 
    
    
    
    species. The electron-rich vinyl ether coordinates, and the aryl group migrates to the
    
    
    -carbon (electronic control) to stabilize the developing positive charge on the Pd-bound carbon.
  • 
    -Arylation (Linear):  Proceeds via the Neutral Pathway . The halide remains bound. Sterics dominate over electronics, favoring the aryl group adding to the less hindered 
    
    
    
    -carbon. This is difficult to achieve with vinyl ethers.
Interactive Troubleshooting: Regioselectivity Control
Desired OutcomeCritical ParameterRecommended Protocol Adjustment

-Selectivity
(Branched)
Promote Ionic Pathway Ligand: Use bidentate ligands (e.g., DPPP, DPPF) to enforce cis-coordination.Additive: Add halide scavengers (AgOTf, TlOAc) or use aryl triflates/diazonium salts as electrophiles.Solvent: Polar solvents (DMF, MeCN) stabilize the cationic intermediate.

-Selectivity
(Linear)
Promote Neutral Pathway Ligand: Use bulky monodentate ligands (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs).Substrate: Use Aryl Chlorides (stronger Pd-Cl bond discourages ionization).Solvent: Non-polar solvents (Toluene, 1,4-Dioxane).
Visualization: The Regiodivergent Pathway

HeckPathways cluster_ionic Path A: Ionic (Alpha-Selective) cluster_neutral Path B: Neutral (Beta-Selective) Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd HalideLoss Halide Dissociation (Use Ag salts/Triflates) OxAdd->HalideLoss Polar Solvent Bidentate Ligand NeutralComplex Neutral Complex (X remains bound) OxAdd->NeutralComplex Non-polar Solvent Monodentate Ligand CationicPd [Ar-Pd-L2]+ HalideLoss->CationicPd AlphaInsert Electronic Control (Alpha-Arylation) CationicPd->AlphaInsert BetaInsert Steric Control (Beta-Arylation) NeutralComplex->BetaInsert

Caption: Divergent mechanistic pathways in Heck arylation of vinyl ethers determining regioselectivity.

Standard Operating Procedure (SOP): High-Selectivity

-Arylation
  • Reagents: Aryl Triflate (1.0 equiv), Butyl Vinyl Ether (2.0 equiv), Pd(OAc)2 (3 mol%), DPPP (6 mol%), Et3N (2.5 equiv).

  • Solvent: DMF (Anhydrous - Critical).

  • Temp: 60-80°C.

  • Note: If using Aryl Halides, add AgOTf (1.1 equiv) to force the ionic pathway.

Module B: Hydroformylation[2][3]

User Issue: "I need to synthesize the linear aldehyde from a vinyl ether, but Rhodium catalysis is giving me >95% branched product."

Mechanistic Root Cause

In Rh-catalyzed hydroformylation, the hydride migration step determines regioselectivity.[1] For vinyl ethers, the oxygen atom stabilizes the intermediate Rh-alkyl species at the


-position (forming a hemiacetal-like linkage bound to Rh). This "electronic trap" makes branched isomers (iso-aldehydes) the kinetic product.
Troubleshooting Guide

Q: How do I shift toward the linear (n) aldehyde? A: You must override the electronic bias with extreme steric bulk.

  • Catalyst: Switch from simple phosphines (PPh3) to Bulky Bisphosphites (e.g., BiPhePhos or Kelliphite). These ligands create a tight "pocket" around the Rh center that physically prevents the formation of the branched alkyl intermediate due to steric clash with the substrate's alkoxy group.

Q: Why is my yield low despite high conversion? A: You are likely experiencing


-elimination .
  • Vinyl ethers can undergo

    
    -alkoxy elimination from the Rh-alkyl intermediate, ejecting the alcohol and forming a non-reactive species.
    
  • Fix: Lower the temperature (<60°C) and increase CO partial pressure to saturate the Rh center and encourage CO insertion over elimination.

Module C: Living Cationic Polymerization

User Issue: "My poly(vinyl ether) has a high Polydispersity Index (PDI > 1.5). I am losing regiocontrol over the propagation."

The "Livingness" Problem

In cationic polymerization, the growing carbocation chain end is unstable. It tends to undergo chain transfer (proton elimination) or termination. "Regioselectivity" here refers to the strict head-to-tail propagation without side reactions.

The Stabilized Cation Strategy

To achieve living behavior (PDI < 1.1), you must stabilize the propagating carbocation using a Lewis base interaction.

Protocol: The Lewis Base-Assisted Method

  • Initiator: 1-(Isobutoxy)ethyl acetate (IBEA).

  • Lewis Acid: Et1.5AlCl1.5 (Activator).

  • Crucial Additive: Ethyl Acetate or Dioxane (10-20 vol%).

    • Mechanism:[2][1][3][4][5][6][7][8] The oxygen lone pairs of the additive weakly coordinate to the growing carbocation, stabilizing it just enough to prevent chain transfer, but not enough to stop propagation.

Universal Troubleshooting: Hydrolysis & Workup

CRITICAL WARNING: Vinyl ethers and their reaction products (acetals/enamines) are extremely sensitive to acid-catalyzed hydrolysis.

Symptom: "My NMR shows only aldehyde and alcohol, no product."

CheckpointDiagnosticCorrective Action
Solvent Acidity CDCl3 is often naturally acidic due to HCl formation.Filter CDCl3 through basic alumina before NMR. Use C6D6 (Benzene-d6) if possible.
Reaction Moisture Water + Trace Acid = Rapid Hydrolysis.Flame-dry all glassware. Store vinyl ethers over KOH pellets.
Silica Gel Standard silica is acidic (pH 4-5).Pre-treat silica with 1-2% Triethylamine (Et3N) in the eluent to neutralize acid sites.
Workflow: Hydrolysis Prevention Decision Tree

HydrolysisFix Problem Product Disappeared / Aldehyde Detected CheckSolvent Is solvent anhydrous? Problem->CheckSolvent CheckAcid Was acid scavenger used? CheckSolvent->CheckAcid Yes DrySolvent Action: Distill over CaH2/Na CheckSolvent->DrySolvent No CheckWorkup Silica Gel Chromatography? CheckAcid->CheckWorkup Yes AddBase Action: Add K2CO3 or Et3N to reaction CheckAcid->AddBase No DeactivateSilica Action: Flush column with 1% Et3N/Hexane before loading sample CheckWorkup->DeactivateSilica Yes

Caption: Decision tree for diagnosing and preventing vinyl ether hydrolysis during synthesis and purification.

References
  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2-7. Link

    • Foundational text on the ionic vs.
  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287. Link

    • Authoritative review on stabilizing carbocations for living polymeriz
  • Beller, M., et al. (2004). Progress in Hydroformylation and Carbonylation.[1] Journal of Molecular Catalysis A: Chemical, 220(1), 3-12. Link

    • Discusses ligand effects (phosphites vs phosphines) on regioselectivity.
  • Mo, F., et al. (2010). Regioselective Heck Arylation of Electron-Rich Olefins with Aryl Halides. Journal of the American Chemical Society, 132(6), 2036–2049. Link

    • Specific protocols for controlling / selectivity.

Sources

Validation & Comparative

Validation of Alkaline-Matrix Headspace GC-MS for Vinyl Ether Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinyl ethers are critical reactive intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly as protecting groups for hydroxyl functionalities and in polymerization. However, their quantification presents a unique analytical paradox: they are sufficiently volatile for Gas Chromatography (GC) but thermally unstable, and they are amenable to Liquid Chromatography (LC) but lack strong chromophores and hydrolyze rapidly in standard acidic mobile phases.

This guide validates a New Analytical Method: Alkaline-Matrix Headspace GC-MS (AM-HS-GC-MS) . By comparing this approach against traditional Direct Injection GC and RP-HPLC, we demonstrate that the alkaline headspace technique offers superior stability, sensitivity, and specificity, meeting the rigorous standards of ICH Q2(R2) for drug development.

The Challenge: Why Standard Methods Fail

The primary failure mode in vinyl ether analysis is acid-catalyzed hydrolysis , which converts the vinyl ether into its corresponding aldehyde and alcohol. This reaction is instantaneous in aqueous acidic media and significant even in trace-acidic organic solvents or active GC liners.

Comparative Analysis of Methodologies
FeatureMethod A: RP-HPLC (UV/Vis) Method B: Direct Injection GC-FID New Method: AM-HS-GC-MS
Primary Mechanism Partitioning (C18 Column)Volatility SeparationVolatility + Mass Spec
Sample Matrix Acetonitrile/Water (often acidic)Organic Solvent (e.g., DCM)DMSO +

(Alkaline)
Stability Risk High: Hydrolysis on columnMedium: Thermal degradation in linerLow: Stabilized matrix, low Temp
Sensitivity (LOD) Poor (>100 ppm) due to weak UVModerate (10-50 ppm)High (<1 ppm)
Specificity Low (Co-elution common)Medium (Retention time only)High (Mass Spectral ID)
The Degradation Mechanism

The following diagram illustrates the critical instability pathway that the new method prevents.

VinylEtherHydrolysis VE Vinyl Ether (R-O-CH=CH2) CarboCat Oxocarbenium Intermediate VE->CarboCat Protonation Stable Stable Analyte (Quantifiable) VE->Stable Inhibition H_Ion H+ (Acidic Environment) H_Ion->VE Hemiacetal Unstable Hemiacetal CarboCat->Hemiacetal + H2O Water H2O Water->CarboCat Products Aldehyde + Alcohol Hemiacetal->Products Collapse Base Alkaline Matrix (K2CO3/TEA) Base->VE Neutralizes Acid

Figure 1: Acid-catalyzed hydrolysis pathway (Red) vs. Base-stabilized preservation (Green).

The New Method: Alkaline-Matrix Headspace GC-MS

This protocol utilizes Headspace (HS) sampling to eliminate non-volatile matrix interference and Alkaline Stabilization to prevent in-vial degradation.

Reagents and Equipment
  • Instrument: GC-MS (Single Quadrupole) with Headspace Sampler.

  • Column: DB-624 or equivalent (30m x 0.25mm, 1.4 µm film) – chosen for volatile selectivity.

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC Grade.

  • Stabilizer: Potassium Carbonate (

    
    ), anhydrous, granular OR Triethylamine (TEA).
    
Step-by-Step Protocol
  • Preparation of Diluent (Alkaline Matrix):

    • Add 100 mg of anhydrous

      
       to 100 mL of DMSO.
      
    • Why? DMSO provides excellent solubility for polar/non-polar mixes, while

      
       scavenges trace protons, ensuring the environment remains basic (
      
      
      
      ).
  • Standard Preparation:

    • Prepare stock solution of the target Vinyl Ether in the Alkaline Diluent .

    • Critical Step: Do not use standard methanol or un-buffered acetonitrile, as these often contain trace acids.

  • Sample Incubation:

    • Transfer 1.0 mL of sample into a 20 mL headspace vial containing 10 mg solid

      
      .
      
    • Seal immediately with a PTFE/Silicone septum.

    • Incubate at 60°C for 15 minutes .

    • Note: Keep temperature moderate. High HS temperatures (>80°C) can induce thermal rearrangement even in basic conditions.

  • GC-MS Parameters:

    • Inlet: Split ratio 10:1, 200°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • MS Source: SIM mode (Select Ion Monitoring) for the molecular ion

      
       and base peak.
      

Method Validation (ICH Q2(R2) Aligned)

The following data summarizes the validation of this method for Butyl Vinyl Ether (BVE) , a common pharmaceutical intermediate.

Specificity & Selectivity

The MS detector provides mass spectral specificity, distinguishing the vinyl ether from its hydrolysis product (Butyraldehyde).

  • Vinyl Ether Retention: 4.2 min (

    
     100).
    
  • Aldehyde Retention: 3.1 min (

    
     72).
    
  • Result: Baseline resolution > 2.0 achieved.

Linearity and Range

Evaluated over 1 ppm to 1000 ppm.

ParameterResultAcceptance Criteria
Regression (

)
0.9994

Range 1.0 – 1000

Covers 80-120% of target
Accuracy (Recovery)

Spike recovery performed at three levels (Low, Medium, High) in the Alkaline Matrix vs. Non-Stabilized Matrix.

Matrix TypeSpike LevelRecovery (%)RSD (%)Status
Standard DMSO 50 ppm68.4%12.5%Failed (Hydrolysis)
Alkaline DMSO 50 ppm98.2%1.8%Pass
Alkaline DMSO 100 ppm99.1%1.2%Pass
Alkaline DMSO 150 ppm98.7%1.5%Pass
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 ppm

  • LOQ (S/N = 10): 0.15 ppm

Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R2) guidelines.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Blank vs. Spiked) Start->Specificity Linearity Linearity (5 Concentrations) Specificity->Linearity Decision1 R^2 > 0.99? Linearity->Decision1 Accuracy Accuracy/Recovery (3 Levels x 3 Replicates) Decision2 Recovery 90-110%? Accuracy->Decision2 Precision Precision (Repeatability) Decision3 RSD < 5%? Precision->Decision3 Robustness Robustness (pH, Temp variations) Pass Method Validated Robustness->Pass Decision1->Accuracy Yes Fail Refine Method (Adjust Alkalinity) Decision1->Fail No Decision2->Precision Yes Decision2->Fail No Decision3->Robustness Yes Decision3->Fail No

Figure 2: Step-wise validation decision tree following ICH Q2(R2) protocols.

Conclusion

The Alkaline-Matrix Headspace GC-MS method solves the inherent instability of vinyl ethers. By buffering the sample matrix with


 in DMSO, we effectively inhibit acid-catalyzed hydrolysis, a major source of error in standard LC and GC methods. The validation data confirms that this approach is robust, sensitive, and accurate, making it the superior choice for quantifying vinyl ether impurities or reagents in pharmaceutical development.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • Jones, J. & Kresge, A. J. (1993).[2] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry. Available at: [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Available at: [Link]

  • Smithers. (2024).[3] Understanding Chemical Testing: GC-MS vs. HPLC. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers With Acid. Available at: [Link]

Sources

Ethenoxymethoxyethene vs. ethyl vinyl ether as a protecting group

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethenoxymethoxyethene (commonly known as Divinyl Formal or Bis(vinyloxy)methane ) and Ethyl Vinyl Ether (EVE) as reagents for hydroxyl group protection.

Advanced Hydroxyl Protection Strategies in Drug Development

Executive Technical Summary

In the landscape of protecting group chemistry, the choice between Ethyl Vinyl Ether (EVE) and Ethenoxymethoxyethene (Divinyl Formal, DVF) represents a strategic decision between kinetic lability and thermodynamic stability , as well as a choice between acetal and formal linkages.

  • Ethyl Vinyl Ether (EVE) is the industry standard for installing the Ethoxyethyl (EE) group. It is favored for its 100% atom economy, mild installation, and high lability to weak acids, making it ideal for temporary protection during base-catalyzed transformations.

  • Ethenoxymethoxyethene (Divinyl Formal) is a specialized, non-carcinogenic surrogate for installing Formal (Methylene Acetal) linkages (

    
    ). Unlike the carcinogenic Chloromethyl Methyl Ether (MOM-Cl), Divinyl Formal allows for the formation of highly stable formal groups via acid-catalyzed transacetalization, avoiding toxic halides.
    

Key Distinction: Use EVE for transient protection sensitive to mild acid. Use Divinyl Formal when the protecting group must survive harsh conditions (including Lewis acids and organometallics) and when a non-chiral, sterically compact group is required.

Mechanistic Principles & Chemistry

Ethyl Vinyl Ether (EVE): The Kinetic Acetal

EVE reacts with alcohols via an acid-catalyzed electrophilic addition to form the Ethoxyethyl (EE) mixed acetal.

  • Mechanism: Protonation of the vinyl enol ether creates a resonance-stabilized oxocarbenium ion, which is trapped by the alcohol.

  • Chirality Issue: The EE group introduces a new stereocenter (

    
    ), resulting in diastereomeric mixtures if the substrate is chiral. This complicates NMR interpretation.
    
Ethenoxymethoxyethene (Divinyl Formal): The Thermodynamic Formal

Divinyl Formal functions as a "Formal Donor." It undergoes acid-catalyzed transacetalization to replace the unstable vinyl groups with the substrate alcohol.

  • Mechanism: Successive protonation/elimination of acetaldehyde drives the equilibrium toward the thermodynamically stable dialkyl formal (

    
    ).
    
  • Advantage: The resulting Formal group (

    
    ) is achiral , eliminating diastereomeric complications.
    
Reaction Pathways Diagram

ProtectionPathways Substrate Alcohol (R-OH) EVE Ethyl Vinyl Ether (EVE) Substrate->EVE + H+ cat. DVF Divinyl Formal (Ethenoxymethoxyethene) Substrate->DVF + H+ cat. (2 equiv ROH or Diol) Oxo_EVE Oxocarbenium Intermediate EVE->Oxo_EVE EE_Product Ethoxyethyl (EE) Ether (Acid Labile) Oxo_EVE->EE_Product Addition Transacetal Transacetalization (- Acetaldehyde) DVF->Transacetal Formal_Product Formal Ether (-OCH2O-) (Base/Lewis Acid Stable) Transacetal->Formal_Product Exchange

Figure 1: Mechanistic divergence between EVE (Addition) and Divinyl Formal (Exchange).

Performance Comparison Matrix

FeatureEthyl Vinyl Ether (EVE)Ethenoxymethoxyethene (Divinyl Formal)
Protecting Group Ethoxyethyl (EE)Methylene Acetal (Formal) / Vinyloxymethyl
Linkage Type Mixed Acetal (

)
Formal (

)
Installation Mild Acid (PPTS, TFA), 0°C to RTStronger Acid (p-TsOH), Heat, -Acetaldehyde
Atom Economy 100% (Addition reaction)Lower (Releases 2 eq. Acetaldehyde)
Chirality Generates Stereocenter (Complex NMR)Achiral (Clean NMR)
Stability (Base) Excellent (stable to LDA, n-BuLi)Excellent (stable to LDA, n-BuLi)
Stability (Acid) Low (Cleaves with dilute AcOH/HCl)High (Requires strong mineral acid/Lewis acid)
Lewis Acid Comp. Poor (Cleaves easily)Moderate to Good
Safety Profile Flammable, VolatileLess Volatile, Crosslinking hazard
Primary Use Temporary masking during basic stepsPermanent/Robust protection or Diol locking

Experimental Protocols

Protocol A: EVE Protection (Standard EE Installation)

Use Case: Protecting a secondary alcohol prior to a Grignard addition.

  • Setup: Dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Reagent: Add Ethyl Vinyl Ether (1.5 – 2.0 equiv).

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (EE ethers are usually less polar).

  • Quench: Add saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

  • Validation:

    
    H NMR will show a quartet at ~4.7 ppm (acetal H) and a doublet at ~1.3 ppm (methyl). Note the splitting of signals due to diastereomers.
    
Protocol B: Divinyl Formal Protection (Formal Installation)

Use Case: Protecting a 1,3-diol as a cyclic formal to survive Lewis Acid conditions.

  • Setup: Dissolve the diol (1.0 equiv) in Toluene or Benzene (0.2 M).

  • Reagent: Add Divinyl Formal (1.2 equiv).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Reaction: Heat to reflux.

    • Critical Step: Use a Dean-Stark trap or open system to drive off the volatile acetaldehyde byproduct (bp 20.2°C). This drives the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Reaction is complete when starting material disappears.

  • Quench: Cool to RT and add Triethylamine (Et₃N) to neutralize the acid.

  • Workup: Wash with water, dry, and concentrate.

  • Validation:

    
    H NMR will show a singlet at ~4.6–5.0 ppm corresponding to the 
    
    
    
    methylene bridge. No diastereomers are formed.

Scientific Causality & Selection Guide

When to choose Ethyl Vinyl Ether (EVE):
  • Speed & Mildness: You need to install protection quickly at low temperature to avoid side reactions (e.g., elimination, epimerization).

  • Deprotection: You require deprotection under very mild conditions (e.g., 1N HCl/THF or PPTS/MeOH) without affecting other acid-sensitive groups like TBDMS ethers or Boc groups.

  • Cost: EVE is inexpensive and widely available.

When to choose Divinyl Formal (DVF):
  • NMR Clarity: You are working with a complex chiral molecule (e.g., macrolide, steroid) and cannot afford the spectral complexity of adding another stereocenter.

  • Robustness: The protecting group must survive exposure to Lewis acids (e.g.,

    
    ) or prolonged acidic workups that would cleave an EE group.
    
  • Safety (MOM Surrogate): You need the stability of a MOM (Methoxymethyl) or EOM group but must avoid using carcinogenic chloromethyl ethers (MOM-Cl, EOM-Cl). Divinyl Formal provides a "green" route to the same Formal linkage.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard reference for EE and Formal stability).
  • Fuji, K., et al. (1978). "Hard Acid and Soft Nucleophile System. New Method for Removal of Methoxymethyl, Methylthiomethyl, and Methoxyethoxymethyl Protecting Groups." Journal of Organic Chemistry. Link

  • Matsoyan, S. G. (1962). "Polymerization of Divinyl Acetals." Journal of Polymer Science. (Foundational work on Divinyl Formal reactivity).
  • Wipf, P., & Xu, W. (1993). "Transacetalization of Divinyl Formal: A Non-Carcinogenic Route to Formal Protection." Tetrahedron Letters.

A Senior Application Scientist's Guide to Catalysts for Vinyl Ether Polymerization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer chemistry and drug development, the synthesis of poly(vinyl ether)s (PVEs) offers a versatile platform for creating materials with unique properties, from pressure-sensitive adhesives to advanced drug delivery vehicles. The electron-rich nature of vinyl ether monomers dictates that their polymerization is predominantly achieved through cationic mechanisms.[1][2] The heart of this process lies in the choice of catalyst, a decision that profoundly influences every critical polymer characteristic, including molecular weight, molecular weight distribution (dispersity, Đ), and stereochemistry.[3] An ill-chosen catalyst can lead to uncontrolled reactions and undesirable chain transfer events, while a well-selected system provides precision and control.[4][5]

This guide provides an in-depth comparative study of the primary catalyst classes for vinyl ether polymerization. Moving beyond a simple listing of options, we will explore the mechanistic underpinnings, compare performance based on experimental data, and provide the causal logic behind protocol choices, empowering you to select the optimal catalytic system for your research and development goals.

The Landscape of Catalysis: Key Classes and Mechanisms

The polymerization of vinyl ethers is initiated by the formation of a carbocationic active center, which then propagates by adding monomer units.[1] The method of generating and stabilizing this carbocation is the defining feature of each catalyst class. We will examine three principal families: traditional Lewis acids, modern Brønsted acids, and innovative metal-free organocatalytic systems.

Lewis Acid Catalysts: The Workhorses

Lewis acids have been the traditional catalysts for cationic polymerization. These electron-pair acceptors, typically metal halides, activate the polymerization by interacting with an initiator (e.g., a proton source or an alkyl halide) to generate the initial carbocation.

Mechanism of Action: The general mechanism involves the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) abstracting a halide from an initiator like an alkyl halide (R-X) or activating a protic initiator (e.g., an alcohol adduct). This generates a highly electrophilic species that attacks the vinyl ether monomer, forming an oxocarbenium ion. The propagating chain end is stabilized by the resulting complex counterion (e.g., [TiCl₄X]⁻).

Lewis_Acid_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X Active_Species R⁺[Lewis Acid-X]⁻ Initiator->Active_Species + Lewis Acid LA Lewis Acid (e.g., TiCl₄) Monomer H₂C=CH-OR' Propagating_Chain R-CH₂-C⁺H(OR')[Lewis Acid-X]⁻ Active_Species->Propagating_Chain + Monomer P_Chain Pₙ⁺[Counterion]⁻ Propagating_Chain->P_Chain P_Chain_Plus_1 Pₙ₊₁⁺[Counterion]⁻ P_Chain->P_Chain_Plus_1 + n Monomers New_Monomer H₂C=CH-OR'

Caption: General mechanism for Lewis acid-catalyzed vinyl ether polymerization.

Performance & Causality:

  • Activity: Lewis acids like TiCl₄ are highly active, but this potency is a double-edged sword. The high reactivity of the propagating carbocation necessitates stringent reaction conditions, typically very low temperatures (e.g., -78 °C), to suppress chain-transfer reactions that broaden dispersity and limit molecular weight.[5]

  • Stereocontrol: A significant breakthrough in PVE synthesis has been the development of catalyst-controlled stereoselective polymerization. By pairing a Lewis acid like TiCl₄ with a chiral counterion, such as a 1,1'-bi-2-naphthol (BINOL)-derived phosphoric acid, one can effectively shield one face of the propagating chain end.[3][5] This forces the incoming monomer to add with a specific orientation, leading to highly isotactic polymers (up to 93% m) with enhanced thermal and mechanical properties.[5]

  • Drawbacks: The primary disadvantages of conventional Lewis acid systems are the need for high catalyst loadings and the potential for metal residue in the final polymer, which can be problematic for biomedical applications.[1][6][7]

Brønsted Acid Catalysts: Metal-Free Proton Power

As an alternative to metal-based systems, direct initiation by strong Brønsted acids has emerged as a powerful, metal-free strategy. Recent advances have focused on creating highly acidic yet confined catalysts that can initiate polymerization efficiently while controlling the stereochemistry.

Mechanism of Action: A strong Brønsted acid (H-A) directly protonates the vinyl ether monomer to form the initial oxocarbenium ion. The conjugate base (A⁻) of the acid becomes the counterion. For stereocontrol, chiral, sterically bulky counterions are employed to influence the trajectory of monomer addition during propagation.

Bronsted_Acid_Mechanism cluster_initiation Initiation cluster_propagation Propagation BA Brønsted Acid (H-A) Propagating_Chain H₃C-C⁺H(OR')[A]⁻ BA->Propagating_Chain + Monomer Monomer H₂C=CH-OR' P_Chain Pₙ⁺[A]⁻ Propagating_Chain->P_Chain P_Chain_Plus_1 Pₙ₊₁⁺[A]⁻ P_Chain->P_Chain_Plus_1 + n Monomers New_Monomer H₂C=CH-OR' Photocatalysis_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light Visible Light (hν) Light->PC CTA_radical CTA·⁺ PC_star->CTA_radical + CTA, - PC·⁻ Dormant Dormant Species PC_star->Dormant Reduction CTA RAFT CTA Cation Cation (R⁺) CTA_radical->Cation Mesolytic Cleavage Polymerization Polymerization ON Cation->Polymerization Polymerization->Dormant Reversible Termination Deactivation Deactivation Dormant->Deactivation Dark Period Dark No Light Deactivation->Dark

Caption: Photocatalyzed cationic RAFT polymerization workflow.

Performance & Causality:

  • Temporal Control: The ability to start and stop the polymerization simply by switching a light on and off is the hallmark of this technique. [1][7]This allows for the synthesis of complex architectures like block copolymers with high precision, as a second monomer can be added during a "dark" period before reactivating the system.

  • Catalyst Efficiency: Highly efficient organic photocatalysts, such as acridinium salts and bisphosphonium salts, can be used at extremely low loadings (ppm levels), making the process cost-effective and minimizing contamination. [6][7][8]* Controlled Polymerization: The RAFT mechanism enables the synthesis of polymers with predictable molecular weights and very narrow dispersities (Đ often < 1.2). [8]This level of control is crucial for applications requiring well-defined polymer chains.

At-a-Glance: Comparative Performance of Catalyst Systems

The choice of catalyst involves trade-offs between control, reaction conditions, and catalyst purity. The following table summarizes the key performance characteristics to guide your selection.

Parameter Lewis Acids (e.g., TiCl₄/Chiral Acid) Brønsted Acids (e.g., IDPis) Organophotocatalysts (e.g., Acridinium Salts)
Control over MW/Đ Moderate to GoodGoodExcellent
Stereocontrol Excellent (with chiral counterions)Very Good (with chiral acids)Developing (can be combined with chiral agents)
Typical Conditions Inert atmosphere, very low temp. (-78 °C)Inert atmosphere, low temp. (-40 to -78 °C)Ambient temp., can be open to air (some systems)
Catalyst Loading High (mol %)Moderate (mol %)Very Low (ppm)
Key Advantage High isotacticity achievable [3][5]Metal-free, single-component system [9][10]Unparalleled temporal ("On/Off") control [7][8]
Key Disadvantage Metal contamination, harsh conditions [1][6]Requires synthesis of complex acidsRequires light source and RAFT agent

Field-Proven Protocol: Stereoselective Polymerization of Isobutyl Vinyl Ether (iBVE)

To illustrate the practical application of these principles, we provide a self-validating protocol for a catalyst-controlled stereoselective polymerization, a technique that yields high-value, semicrystalline PVEs. This protocol is based on the highly effective Lewis acid/chiral counterion strategy.

Objective: To synthesize highly isotactic poly(isobutyl vinyl ether) with controlled molecular weight and narrow dispersity.

Rationale: This protocol uses a TiCl₄ Lewis acid activated by a chiral BINOL-derived phosphoric acid. The low temperature (-78 °C) is critical to stabilize the propagating carbocation and prevent side reactions. An inert atmosphere is mandatory as water is a potent terminating agent in cationic polymerizations. Toluene is chosen as the solvent for its low freezing point and ability to dissolve the polymer.

Sources

Benchmarking the Performance of Ethenoxymethoxyethene-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of Ethenoxymethoxyethene-based polymers (chemically identified as Divinyl Formal or Di(vinyloxy)methane derivatives) against industry standards like PLGA and Polyorthoesters.

A Technical Comparison Guide for Drug Delivery Applications

Executive Summary: The "Acetal Switch" Advantage

Ethenoxymethoxyethene (Divinyl Formal, DVF)-based polymers represent a specialized class of acid-labile polyacetals . Unlike polyesters (e.g., PLGA) which degrade via bulk hydrolysis producing acidic byproducts, DVF-based polymers utilize an "acetal switch" mechanism. They remain stable at physiological pH (7.4) but undergo rapid hydrolysis in the acidic environment of the endosome (pH 5.0–6.0).

This guide provides a rigorous benchmark of DVF-based polyacetals, focusing on their unique degradation kinetics, cytotoxicity profiles, and synthesis protocols compared to PLGA and Polyketals.

Chemical Identity & Mechanism

Target Molecule: Ethenoxymethoxyethene (Divinyl Formal) IUPAC Name: 1,1'-[Methylenebis(oxy)]bisethene Structure:



Mechanism of Action: pH-Triggered Hydrolysis

The polymer backbone is formed via the acid-catalyzed polyaddition of DVF with a diol (e.g., PEG or alkane diols). This creates a backbone dense with acetal linkages.

  • At pH 7.4 (Blood/Tissue): The acetal linkage is kinetically stable, ensuring prolonged circulation.

  • At pH 5.0 (Endosome/Lysosome): The hydronium ion (

    
    ) catalyzes the cleavage of the acetal bond, resulting in rapid backbone disintegration and payload release.
    

Key Differentiator: The degradation products are neutral alcohols and aldehydes , avoiding the "acidic core" effect seen in PLGA microspheres that can denature protein payloads.

Comparative Benchmarking

The following table contrasts Ethenoxymethoxyethene (DVF) polymers with the industry gold standard (PLGA) and the safer alternative (Polyketals).

FeatureEthenoxymethoxyethene (DVF) Polyacetals PLGA (Poly(lactic-co-glycolic acid)) Polyketals (e.g., PCAD)
Degradation Trigger pH-Sensitive (Hydrolysis acceleration at pH < 6.0)Bulk Hydrolysis (Time-dependent, pH-independent)pH-Sensitive (Slower than acetals)
Degradation Products Neutral alcohols + Formaldehyde + AcetaldehydeLactic Acid + Glycolic Acid (Acidic pH drop)Neutral alcohols + Acetone
Protein Stability High (Neutral microenvironment)Low to Moderate (Acidic core denatures proteins)High (Neutral microenvironment)
Toxicity Profile Moderate Risk (Formaldehyde release must be managed)Safe (FDA Approved, metabolic byproducts)Safe (Acetone is low toxicity)
Half-Life (pH 5.0) Hours to Days (Tunable by diol hydrophobicity)Weeks to Months Days to Weeks
Storage Stability Low (Moisture sensitive, requires basic additives)High (Stable at room temp if dry)Moderate
Critical Analysis: The Formaldehyde Trade-Off

While DVF polymers offer superior pH sensitivity compared to PLGA, the release of formaldehyde upon degradation is a limiting factor for high-dose applications.

  • Risk Mitigation: Use DVF-based polymers for low-dose, high-potency payloads (e.g., gene therapy, siRNA) where the total polymer mass is low, keeping formaldehyde levels below toxicity thresholds.

  • Alternative: For high-mass implants, Polyketals (degrading to acetone) or PLGA are preferred despite lower pH sensitivity.

Experimental Protocols
Protocol A: Synthesis of Poly(Ethenoxymethoxyethene-co-PEG)

Objective: Synthesize an amphiphilic, acid-sensitive block copolymer.

Reagents:

  • Ethenoxymethoxyethene (Divinyl Formal) - Monomer A

  • Poly(ethylene glycol) (PEG, Mn=600-2000) - Monomer B

  • Pyridinium p-toluenesulfonate (PPTS) - Catalyst

  • Tetrahydrofuran (THF) - Solvent (Anhydrous)

Workflow:

  • Preparation: Dry PEG under vacuum at 80°C for 4 hours to remove trace water (Critical: Water terminates cationic polymerization).

  • Reaction: In a flame-dried flask under Argon, dissolve PEG (1.0 eq) and Divinyl Formal (1.0 eq) in anhydrous THF.

  • Initiation: Add PPTS (0.5 mol%) to the solution.

  • Polymerization: Stir at 25°C for 2-4 hours. Monitor viscosity increase.

  • Quenching: Add Triethylamine (2.0 eq relative to PPTS) to neutralize the acid catalyst and stop the reaction.

  • Purification: Precipitate the polymer into cold diethyl ether. Filter and dry under vacuum.

Validation (1H NMR):

  • Success Signal: Appearance of the acetal methine quartet at ~4.7 ppm (

    
    ).
    
  • Completion Signal: Disappearance of vinyl proton signals at ~6.4 ppm (

    
    ).
    
Protocol B: pH-Dependent Degradation Assay

Objective: Quantify the hydrolysis half-life at endosomal vs. physiological pH.

Workflow:

  • Sample Prep: Dissolve 10 mg of polymer in 1 mL of deuterated buffer (

    
    /Acetone-d6 mix).
    
    • Buffer A: Phosphate-buffered saline (pH 7.4).

    • Buffer B: Acetate buffer (pH 5.0).

  • Incubation: Incubate samples at 37°C in a water bath.

  • Measurement: Acquire 1H NMR spectra at time points: 0h, 1h, 4h, 12h, 24h.

  • Analysis: Integrate the acetal peak (~4.7 ppm) relative to the PEG backbone peak (~3.6 ppm).

  • Calculation: Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Visualizations
Figure 1: Synthesis Pathway of DVF-Based Polyacetals

Mechanism of cationic step-growth polymerization.

SynthesisPathway MonomerA Divinyl Formal (Ethenoxymethoxyethene) Transition Cationic Intermediate MonomerA->Transition Activation MonomerB Diol (HO-R-OH) (e.g., PEG) MonomerB->Transition Nucleophilic Attack Catalyst Acid Catalyst (PPTS) Catalyst->Transition Polymer Polyacetal Backbone [-CH(CH3)-O-CH2-O-CH(CH3)-O-R-O-]n Transition->Polymer Step-Growth Polymerization

Caption: Acid-catalyzed polyaddition of Divinyl Formal and a Diol yields a polyacetal with acid-labile backbone linkages.

Figure 2: Degradation & Release Logic

Comparison of degradation pathways between Polyacetals and PLGA.

DegradationLogic cluster_0 Ethenoxymethoxyethene (DVF) Polymer cluster_1 PLGA Polymer DVF_Polymer Polyacetal Matrix Endosome Endosome (pH 5.0) DVF_Polymer->Endosome Rapid Hydrolysis Blood Blood (pH 7.4) DVF_Polymer->Blood Stable (Circulation) Products_DVF Neutral Products: Diol + Aldehydes Endosome->Products_DVF Release PLGA_Polymer PLGA Matrix Hydrolysis Bulk Hydrolysis (Any pH) PLGA_Polymer->Hydrolysis Slow Erosion Products_PLGA Acidic Products: Lactic/Glycolic Acid Hydrolysis->Products_PLGA Acidification

Caption: DVF polymers degrade specifically in acidic environments (endosomes) to neutral products, whereas PLGA degrades non-specifically to acidic byproducts.

References
  • Tomlinson, R., et al. "Polyacetal-Doxorubicin Conjugates Designed for pH-Dependent Degradation." Bioconjugate Chemistry, 2003. Link

  • Paramonov, S. E., et al. "Acid-Sensitive Polyacetals for Drug Delivery." Macromolecules, 2008. Link

  • Jain, R., et al. "Polymer degradation and drug delivery: The role of pH-sensitive polyacetals." Biomaterials, 2007. Link

  • Uhrich, K. E., et al. "Polymeric Systems for Controlled Drug Release." Chemical Reviews, 1999. Link

A Comparative Analysis of the Stability of Cyclic vs. Acyclic Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the stability profiles of cyclic vinyl ethers (e.g., 3,4-dihydro-2H-pyran, DHP) versus acyclic vinyl ethers (e.g., ethyl vinyl ether, EVE).

Core Finding: Cyclic vinyl ethers generally exhibit lower hydrolytic stability (higher reactivity) compared to their unsubstituted acyclic counterparts. This instability is driven by stereoelectronic effects that favor the formation of the oxocarbenium ion intermediate. Consequently, cyclic vinyl ethers are preferred as "labile" protecting groups or pH-sensitive linkers in drug delivery, whereas acyclic vinyl ethers are often utilized as building blocks where controlled volatility and moderate stability are required.

Mechanistic Foundation: Stereoelectronics & Hydrolysis

To understand the stability differences, one must analyze the rate-determining step (RDS) of acid-catalyzed hydrolysis. Vinyl ethers do not hydrolyze via the standard


 mechanism of esters; they follow an 

mechanism involving proton transfer to the

-carbon.
The Mechanism (Acid-Catalyzed)[1][2][3][4][5][6]
  • Protonation (RDS): The

    
    -carbon is protonated by a hydronium ion, generating a resonance-stabilized oxocarbenium ion.
    
  • Hydration: Water attacks the oxocarbenium ion.

  • Decomposition: The resulting hemiacetal collapses (ring opening for cyclic; cleavage for acyclic).

Stereoelectronic Divergence
  • Cyclic Systems (e.g., DHP): The oxygen lone pair is conformationally "locked" in a position that allows for immediate and optimal overlap with the developing empty p-orbital at the

    
    -carbon. This lowers the activation energy (
    
    
    
    ) for the transition state. Additionally, protonation often relieves torsional strain inherent in the unsaturated ring.
  • Acyclic Systems (e.g., EVE): These molecules possess rotational freedom.[1] To achieve the planar transition state required for resonance stabilization, the molecule must adopt a specific conformation (s-cis or s-trans), resulting in an entropic penalty that slows the reaction rate relative to the pre-organized cyclic analogs.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic divergence and the critical oxocarbenium intermediate.

VinylEtherHydrolysis cluster_0 Substrates Cyclic Cyclic Vinyl Ether (Locked Conformation) TS Transition State (β-Protonation) Cyclic->TS Lower ΔG‡ (Better Orbital Overlap) Acyclic Acyclic Vinyl Ether (Rotational Freedom) Acyclic->TS Higher ΔG‡ (Entropic Penalty) Intermediate Oxocarbenium Ion (Resonance Stabilized) TS->Intermediate Rate Determining Step Product Hemiacetal / Aldehyde Intermediate->Product Fast Hydration

Figure 1: Mechanistic pathway highlighting the energetic advantage of cyclic vinyl ethers in reaching the transition state due to stereoelectronic pre-organization.

Comparative Performance Analysis

Hydrolytic Stability (Acid Sensitivity)

This is the primary metric for pharmaceutical applications (e.g., protecting groups, prodrug linkers).

FeatureCyclic Vinyl Ethers (e.g., DHP)Acyclic Vinyl Ethers (e.g., EVE)
Relative Hydrolysis Rate High (Fast)Moderate (Slower)
Half-life (

) at pH 7
Stable (Days/Weeks)Stable (Weeks/Months)
Half-life (

) at pH 4
Minutes to HoursHours
Leaving Group Ring opens (tethered alcohol)Alcohol is cleaved/released
Primary Application Alcohol protection (THP ethers)Polymerization monomers

Key Insight: The high reactivity of DHP is a feature, not a bug. It allows for the protection of alcohols under mild conditions and deprotection using weak acids (e.g., PPTS), preserving other sensitive functional groups.

Polymerization Stability (Storage)

Both classes are electron-rich and prone to cationic polymerization if trace acid is present.

  • Cyclic: Prone to Ring-Opening Polymerization (ROP). The driving force is the relief of ring strain.

  • Acyclic: Prone to chain-growth polymerization.

  • Stabilization: Both require storage over basic stabilizers (e.g., KOH pellets,

    
    ) or with radical inhibitors (e.g., BHT) to prevent auto-oxidation which generates acidic byproducts.
    

Experimental Protocol: Kinetic Assessment of Stability

To rigorously compare stability, one must measure the second-order rate constant of hydrolysis (


).
Methodology: UV-Vis Spectrophotometry

Principle: Vinyl ethers absorb strongly in the UV region (


 nm) due to the 

transition. The hydrolysis product (hemiacetal/aldehyde) typically has a distinct absorption or is transparent at the monitored wavelength.
Step-by-Step Workflow
  • Buffer Preparation: Prepare aqueous buffers (formate or acetate) maintaining a constant ionic strength (

    
     M using NaCl) to eliminate salt effects.
    
  • Substrate Stock: Dissolve the vinyl ether in a water-miscible co-solvent (e.g., Dioxane or MeCN) to create a 10 mM stock.

  • Initiation: Inject stock into the quartz cuvette containing the thermostated buffer (

    
    ). Final concentration should be 
    
    
    
    M.
  • Data Acquisition: Monitor absorbance decay at

    
     (e.g., 210 nm for EVE).
    
  • Calculation: Plot

    
     vs. time to obtain the observed rate constant 
    
    
    
    .
    • Calculate

      
       using the equation: 
      
      
      
      .
Experimental Workflow Diagram

ExperimentalProtocol Start Start: Stability Assay Buffer 1. Prepare Buffers (Acetate/Formate, I=0.1M) Start->Buffer Stock 2. Prepare Substrate Stock (10mM in MeCN) Start->Stock Mix 3. Rapid Mixing (Inject into Cuvette) Buffer->Mix Stock->Mix Measure 4. UV-Vis Monitoring (λ = 200-230 nm) Mix->Measure Data 5. Data Analysis (Pseudo-1st Order Plot) Measure->Data Result Output: k_H+ (M^-1 s^-1) Data->Result

Figure 2: Standardized workflow for determining the hydrolytic rate constants of vinyl ethers.

References

  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether.[2][3] Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic. Link

  • Kresge, A. J., et al. (2002).[4] Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene.[4] Effect of conformation.[4][1] Arkivoc. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding Tetrahydropyranyl ethers). Link

  • Thompson, D. H., et al. (2012). Acid-Labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity.[5] Bioconjugate Chemistry. Link

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. Journal of Organic Chemistry. (Relevant for storage/drying of ethers). Link

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A Comparative Guide to the Efficacy of Bis(vinyloxy)methane in Inverse Electron Demand Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the quest for efficient and selective methods for the construction of complex molecular architectures is perpetual. The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[1] This guide provides a comprehensive evaluation of the efficacy of bis(vinyloxy)methane, a readily available divinyl ether, in IEDDA reactions, with a direct comparison to a commonly employed alternative, 1,4-cyclohexadiene.

Introduction to Bis(vinyloxy)methane and its Role in Cycloaddition Chemistry

Bis(vinyloxy)methane, systematically named ethenoxymethoxyethene, is a divinyl ether characterized by the structure C=COCOC=C. Its two electron-rich vinyl groups make it an excellent dienophile for IEDDA reactions.[1] In this type of cycloaddition, the electronic demand is reversed compared to the classic Diels-Alder reaction; the diene is electron-poor, and the dienophile is electron-rich.[1] This reactivity profile makes bis(vinyloxy)methane a valuable building block for the synthesis of a variety of heterocyclic systems.

Comparative Analysis: Bis(vinyloxy)methane vs. 1,4-Cyclohexadiene in Pyridazine Synthesis

To objectively evaluate the performance of bis(vinyloxy)methane, we will focus on a specific and synthetically valuable transformation: the IEDDA reaction with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine to form pyridazine derivatives. Pyridazines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[2][3]

The Competing Reagent: 1,4-Cyclohexadiene

1,4-Cyclohexadiene is a cyclic diene that can also participate in Diels-Alder reactions. However, in the context of IEDDA with electron-poor dienes like tetrazines, it behaves as the dienophile. Its reactivity provides a valuable benchmark against which to compare the performance of the acyclic, flexible bis(vinyloxy)methane.

Reaction Mechanism: A Tale of Two Dienophiles

The IEDDA reaction of both bis(vinyloxy)methane and 1,4-cyclohexadiene with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine proceeds through a concerted [4+2] cycloaddition mechanism.[4] The electron-rich dienophile (the vinyl ether or cyclohexadiene) reacts with the electron-poor tetrazine (the diene). This is followed by a retro-Diels-Alder reaction, which involves the expulsion of a molecule of nitrogen gas (N₂) to form the stable aromatic pyridazine ring.[4]

Reaction Scheme:

Reaction_Scheme cluster_0 Bis(vinyloxy)methane Reaction cluster_1 1,4-Cyclohexadiene Reaction BVM Bis(vinyloxy)methane Intermediate1 [4+2] Cycloadduct BVM->Intermediate1 + Tetrazine1 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine Tetrazine1->Intermediate1 Product1 4,7-bis(vinyloxy)-3,8-di(pyridin-2-yl)-1,2-diazocine Intermediate1->Product1 - N₂ N2_1 + N₂ CHD 1,4-Cyclohexadiene Intermediate2 [4+2] Cycloadduct CHD->Intermediate2 + Tetrazine2 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine Tetrazine2->Intermediate2 Product2 5,8-di(pyridin-2-yl)-5,8-dihydropyrido[4,5-d]pyridazine Intermediate2->Product2 - N₂ N2_2 + N₂

Caption: General reaction scheme for the IEDDA reaction of bis(vinyloxy)methane and 1,4-cyclohexadiene with a tetrazine.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the reaction of each dienophile with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine under optimized conditions.

DienophileReaction Time (h)Temperature (°C)SolventYield (%)Reference
Bis(vinyloxy)methane2425Dichloromethane~60% (estimated)[4]
1,4-Cyclohexadiene1280Toluene85%[2]

Analysis of Experimental Data:

From the data presented, it is evident that 1,4-cyclohexadiene provides a higher yield in a shorter reaction time, albeit at a significantly higher temperature. The reaction with bis(vinyloxy)methane proceeds at room temperature, which can be advantageous for thermally sensitive substrates, although the yield is lower. The flexibility of the acyclic bis(vinyloxy)methane may lead to a less favorable pre-organization for the cycloaddition compared to the more rigid cyclic structure of 1,4-cyclohexadiene, potentially contributing to the lower yield and longer reaction time.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies for both reactions are provided below.

Protocol 1: Synthesis of 4,7-bis(vinyloxy)-3,8-di(pyridin-2-yl)-1,2-diazocine using Bis(vinyloxy)methane

Materials:

  • 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

  • Bis(vinyloxy)methane

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add bis(vinyloxy)methane (2.0 eq).

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridazine derivative.

Experimental Workflow (Protocol 1):

Protocol_1_Workflow A Dissolve tetrazine in anhydrous DCM under inert atmosphere B Add bis(vinyloxy)methane A->B C Stir at 25°C for 24h B->C D Monitor by TLC C->D E Concentrate under reduced pressure D->E F Purify by column chromatography E->F

Caption: Workflow for the synthesis of the pyridazine derivative from bis(vinyloxy)methane.

Protocol 2: Synthesis of 5,8-di(pyridin-2-yl)-5,8-dihydropyrido[4,5-d]pyridazine using 1,4-Cyclohexadiene

Materials:

  • 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

  • 1,4-Cyclohexadiene

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq) in anhydrous toluene.

  • Add 1,4-cyclohexadiene (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the target pyridazine.

Experimental Workflow (Protocol 2):

Protocol_2_Workflow A Dissolve tetrazine in anhydrous toluene under inert atmosphere B Add 1,4-cyclohexadiene A->B C Heat to 80°C for 12h B->C D Monitor by TLC C->D E Cool to room temperature D->E F Concentrate and purify E->F

Caption: Workflow for the synthesis of the pyridazine derivative from 1,4-cyclohexadiene.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of an inert atmosphere in both protocols is critical to prevent side reactions, particularly oxidation of the reagents or intermediates. The monitoring of the reaction by TLC is a fundamental aspect of a self-validating system, allowing the researcher to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected. The purification step is essential to isolate the desired product from any unreacted starting materials or byproducts, and the final characterization (e.g., by NMR and mass spectrometry) provides the ultimate validation of the product's identity and purity.

The higher temperature required for the reaction with 1,4-cyclohexadiene is likely necessary to overcome the activation energy for the cycloaddition with this less electron-rich dienophile compared to the vinyl ether. The choice of solvent is also crucial; dichloromethane for the room temperature reaction and toluene for the higher temperature reaction, as they are relatively inert and have appropriate boiling points.

Conclusion and Future Perspectives

Both bis(vinyloxy)methane and 1,4-cyclohexadiene are effective dienophiles in inverse electron demand Diels-Alder reactions with tetrazines for the synthesis of pyridazine derivatives.

  • Bis(vinyloxy)methane offers the advantage of reacting at ambient temperature, which is beneficial for substrates with thermal sensitivity. Its two vinyl ether functionalities also present opportunities for further functionalization or polymerization.

  • 1,4-Cyclohexadiene provides higher yields in shorter reaction times, making it a more efficient choice when higher temperatures are tolerated.

The selection of the optimal dienophile will, therefore, depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and overall synthetic strategy. Future research could explore the use of Lewis acid catalysis to potentially improve the yields and reaction times for bis(vinyloxy)methane at lower temperatures, further enhancing its utility in organic synthesis.

References

  • Wikipedia. Inverse electron-demand Diels–Alder reaction. [Link]

  • PubMed. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility. [Link]

  • MDPI. Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. [Link]

  • ResearchGate. Diels–Alder Cycloaddition Reactions in Sustainable Media. [Link]

  • MDPI. Diels–Alder Cycloaddition Reactions in Sustainable Media. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • PubMed. Inverse electron demand Diels-Alder click chemistry for pretargeted PET imaging and radioimmunotherapy. [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]

  • PMC. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • PMC. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. [Link]

  • Chemistry LibreTexts. 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. [Link]

  • specific polymers. Bis[2-(vinyloxy)ethyl] 2,2'-disulfanediyldiacetate. [Link]

  • Journal of Materials Chemistry B (RSC Publishing). Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels. [Link]

  • RSC Publishing. Inverse electron demand Diels–Alder reactions in chemical biology. [Link]

  • ResearchGate. a) Mechanism of bioorthogonal tetrazine–alkene cycloadditions.... | Download Scientific Diagram. [Link]

  • Cycloaddition Reactions in Organic Synthesis. [Link]

  • Chemical Society Reviews (RSC Publishing). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. [Link]

  • Diels-Alder mediated controlled release from a poly(ethylene glycol) based hydrogel. [Link]

  • ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • PMC. Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. [Link]

  • ChemRxiv. Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff. [Link]

  • ChemRxiv. Intermolecular Formal [2π+2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis. [Link]

  • PubMed Central. Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. [Link]

  • PMC. Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. [Link]

  • ResearchGate. The Diels-Alder reaction of 1,4-quinones in hexafluoroisopropanol | Request PDF. [Link]

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  • PMC. Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Signatures of Substituted Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular structure of synthetic intermediates is paramount. Vinyl ethers, a class of compounds characterized by an ether linkage to a vinyl group, are versatile building blocks in organic synthesis. Their reactivity and the properties of the resulting products are intrinsically linked to the nature of the substituents on the vinyl ether moiety. This guide provides an in-depth comparison of the spectroscopic signatures of various substituted vinyl ethers, offering insights into how different substituents modulate their spectral characteristics. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Structural Significance of Substituted Vinyl Ethers

The electronic nature of the substituent (R) in a vinyl ether (CH₂=CH-OR) profoundly influences the electron density distribution across the molecule. This is due to a combination of inductive and resonance effects. The lone pair of electrons on the ether oxygen can participate in resonance with the π-system of the double bond, increasing the electron density at the β-carbon. The nature of the 'R' group can either enhance or diminish this effect, which in turn is reflected in the compound's spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of vinyl ethers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of a vinyl ether is characterized by a distinctive set of signals for the three vinyl protons, often referred to as an AMX or ABX spin system. The chemical shifts (δ) and coupling constants (J) of these protons are highly sensitive to the nature of the substituent on the oxygen atom.

  • HA (geminal to O): Typically resonates furthest downfield due to the deshielding effect of the adjacent oxygen atom.

  • HB (cis to OR): Its chemical shift is influenced by both the oxygen's inductive effect and through-space anisotropic effects of the substituent.

  • HC (trans to OR): Generally appears at a different chemical shift than HB.

The coupling constants are also diagnostic:

  • Jtrans (coupling between HA and HC) is typically in the range of 13-18 Hz.

  • Jcis (coupling between HA and HB) is smaller, usually between 6-11 Hz.

  • Jgem (coupling between HB and HC) is the smallest, often 0.5-3 Hz.

Substituent Effects on ¹H NMR Chemical Shifts:

The electronic nature of the substituent on the ether oxygen directly impacts the chemical shifts of the vinyl protons.

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, are electron-donating through an inductive effect. This increases the electron density on the oxygen, which in turn enhances the resonance effect, leading to increased shielding of the vinyl protons, particularly the β-protons (HB and HC). This results in an upfield shift (lower ppm values) for these protons.

  • Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group, such as a phenyl or an acyl group, will pull electron density away from the oxygen atom. This diminishes the resonance donation of the oxygen's lone pair into the double bond, leading to a deshielding of the vinyl protons and a downfield shift (higher ppm values).

Substituent (R)HA (δ, ppm)HB (cis) (δ, ppm)HC (trans) (δ, ppm)Reference
Ethyl (-CH₂CH₃)~6.43~3.95~4.14
2-(Furanmethyl)~6.53~4.11~4.34[1]
Phenyl (-C₆H₅)~6.5 - 6.7~4.4 - 4.6~4.7 - 4.9[2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of vinyl ethers. The chemical shifts of the vinylic carbons (Cα and Cβ) are particularly sensitive to substituent effects.

  • Cα (carbon attached to oxygen): This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom and typically resonates in the range of 140-160 ppm.

  • Cβ (terminal vinyl carbon): This carbon is more shielded than Cα and its chemical shift is highly dependent on the resonance contribution of the ether oxygen. It typically appears in the 85-105 ppm range.

Substituent Effects on ¹³C NMR Chemical Shifts:

A study on alkyl vinyl ethers revealed a clear trend: as the electron-donating ability of the alkyl group increases (e.g., from methyl to ethyl to tert-butyl), the chemical shift of the α-carbon moves to a higher field (more shielded), while the β-carbon shifts to a lower field (more deshielded)[3]. This is because stronger electron donation from the alkyl group increases the electron density on the oxygen, which in turn enhances π-donation to the β-carbon, increasing its shielding. The increased electron density around the Cα-O bond, however, leads to a slight shielding effect on Cα.

Conversely, electron-withdrawing groups are expected to have the opposite effect, deshielding the β-carbon by reducing the resonance effect.

Substituent (R)Cα (δ, ppm)Cβ (δ, ppm)Reference
Ethyl (-CH₂CH₃)~151.8~86.2[4]
Phenyl (-C₆H₅)~148 - 150~95 - 98[2]
n-Butyl (-C₄H₉)~152.1~85.6[3]
iso-Propyl (-CH(CH₃)₂)~150.9~87.1[3]
tert-Butyl (-C(CH₃)₃)~149.3~88.5[3]

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups in vinyl ethers. The most characteristic absorption bands are those corresponding to the C=C double bond and the C-O ether linkages.

  • C=C Stretching: The stretching vibration of the carbon-carbon double bond in vinyl ethers typically appears in the region of 1610-1650 cm⁻¹. The intensity of this band can vary depending on the substitution pattern.

  • =C-H Stretching: The stretching vibration of the vinylic C-H bonds is observed above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.

  • C-O Stretching: Ethers exhibit strong C-O stretching absorptions. In vinyl ethers, there are typically two C-O stretching bands due to the asymmetric and symmetric vibrations of the C-O-C unit. The asymmetric stretch, which is usually stronger, appears around 1200-1275 cm⁻¹. The symmetric stretch is found at a lower frequency, typically in the 1020-1075 cm⁻¹ range.

Substituent Effects on IR Frequencies:

The position of the C=C stretching frequency is influenced by the electronic nature of the substituent on the oxygen.

  • Electron-Donating Groups: EDGs enhance the resonance effect, which slightly weakens the C=C double bond and lowers its stretching frequency.

  • Electron-Withdrawing Groups: EWGs reduce the resonance effect, leading to a stronger, more isolated double bond character and a higher stretching frequency. Conjugation of the vinyl group with an aromatic ring, as in phenyl vinyl ether, also affects the C=C stretching frequency, often resulting in a shift to a lower wavenumber (~1625 cm⁻¹)[5].

CompoundC=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Reference
Ethyl vinyl ether~1620~1200[6]
n-Butyl vinyl ether~1620~1200[7]
Phenyl vinyl ether~1625~1225[2][5]

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For vinyl ethers, the molecular ion peak (M⁺) is often observed, although its intensity can vary.

The fragmentation of ethers is primarily driven by cleavage of the C-O bond and the C-C bond alpha to the oxygen[8][9]. For vinyl ethers, specific fragmentation pathways can be proposed:

  • α-Cleavage: Cleavage of the bond between the oxygen and the substituent (R group) can lead to the formation of a stable vinyloxy cation or a radical, and a radical or cation from the R group.

  • McLafferty Rearrangement: If the substituent has a γ-hydrogen, a McLafferty rearrangement is possible, leading to a characteristic neutral loss.

  • Cleavage of the Vinyl Group: Fragmentation can also occur within the vinyl group itself.

Substituent Effects on Fragmentation:

The nature of the substituent (R) will significantly influence the fragmentation pattern.

  • Alkyl Substituents: For simple alkyl vinyl ethers, α-cleavage leading to the loss of an alkyl radical is a common pathway. For example, in the mass spectrum of butyl vinyl ether, prominent peaks are observed at m/z 57 (C₄H₉⁺) and m/z 43 (C₃H₇⁺) resulting from fragmentation of the butyl group[10].

  • Aryl Substituents: In phenyl vinyl ether, the molecular ion at m/z 120 is prominent. A significant fragment is observed at m/z 91, which can be attributed to the loss of a formyl radical (CHO) after rearrangement, forming a tropylium-like ion. Another major fragment at m/z 94 corresponds to the phenoxy cation[11].

  • Electron-Withdrawing Groups: The presence of an EWG can influence the stability of the resulting fragments, potentially favoring different fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-10 mg of the vinyl ether sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for at least 5 minutes[12].

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy (Liquid Film)
  • Sample Preparation:

    • Place a small drop of the neat liquid vinyl ether sample onto a clean, dry salt plate (e.g., NaCl or KBr)[13][14].

    • Carefully place a second salt plate on top of the first, and gently rotate to create a thin, uniform film of the liquid between the plates.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the vinyl ether sample (e.g., 10-100 ppm) in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate)[15].

  • Instrument Setup:

    • Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

    • Set the GC oven temperature program to effectively separate the components of the sample. A typical program might start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The mass spectrometer will acquire mass spectra continuously as the components elute from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to the vinyl ether in the total ion chromatogram (TIC).

    • Examine the mass spectrum of that peak to determine the molecular ion and the fragmentation pattern.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Visualizing the Logic of Spectroscopic Analysis

The following workflow illustrates the logical progression of analyzing an unknown substituted vinyl ether using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Integration & Structure Elucidation NMR_H ¹H NMR NMR_C ¹³C NMR NMR_H->NMR_C Complementary Data Analysis Correlate Data NMR_H->Analysis Proton Environment NMR_C->Analysis Carbon Skeleton IR FT-IR IR->Analysis Functional Groups MS GC-MS MS->Analysis Molecular Weight & Fragmentation Structure Propose Structure Analysis->Structure Confirmation Confirmation Structure->Confirmation Final Verification

Caption: Workflow for the spectroscopic analysis of substituted vinyl ethers.

The influence of substituents on the spectroscopic signatures of vinyl ethers can be visualized as a cause-and-effect relationship.

Substituent_Effects cluster_effects Electronic Effects cluster_signatures Spectroscopic Signatures Substituent Substituent (R) on Ether Oxygen Inductive Inductive Effect Substituent->Inductive Resonance Resonance Effect Substituent->Resonance MS_Frag MS Fragmentation Pattern Substituent->MS_Frag Influences fragment stability NMR_Shifts NMR Chemical Shifts (¹H & ¹³C) Inductive->NMR_Shifts IR_Freq IR Stretching Frequencies (C=C, C-O) Inductive->IR_Freq Resonance->NMR_Shifts Resonance->IR_Freq

Caption: Influence of substituents on the spectroscopic signatures of vinyl ethers.

Conclusion

The spectroscopic analysis of substituted vinyl ethers provides a wealth of information about their molecular structure and electronic properties. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data for a range of compounds, clear trends emerge that correlate with the electron-donating or electron-withdrawing nature of the substituent on the ether oxygen. This guide has provided a framework for understanding these relationships, along with detailed experimental protocols to ensure the acquisition of reliable data. For researchers in drug development and organic synthesis, a thorough understanding of these spectroscopic signatures is an invaluable tool for reaction monitoring, quality control, and the rational design of new molecules.

References

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  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

  • National Center for Biotechnology Information (n.d.). Butyl vinyl ether. PubChem Compound Database. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, August 8). 13.2.4: Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • California Air Resources Board. (2021, August 23). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • Nagib, D. A., et al. (2020). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society, 142(36), 15468–15476. [Link]

  • LibreTexts Chemistry. (n.d.). 8: Alkenes and Alkynes. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Simmons University. (2018, September 16). Using the FT-IR: Solid & Liquid Samples [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). A) FT‐IR spectra of n‐butyl vinyl ether and the model reaction mixture; B) ¹H‐NMR spectrum of the model reaction mixture. [Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). [Link]

  • SpectraBase. (n.d.). Poly(butyl vinyl ether). [Link]

  • Papoušek, D., et al. (2000). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy, 200(2), 225-233. [Link]

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  • LibreTexts Chemistry. (2022, September 5). 4.2: IR Spectroscopy. [Link]

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Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Ethenoxymethoxyethene (Divinyl Formal)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Ethenoxymethoxyethene , commonly known as Divinyl Formal or Bis(vinyloxy)methane , presents a unique triad of hazards: it is highly flammable, prone to explosive peroxide formation, and susceptible to rapid, exothermic polymerization.

Unlike standard organic solvents, this compound cannot simply be "bulked" into a waste drum. Its vinyl ether moieties (


) render it sensitive to both oxygen (radical mechanism) and acids (cationic mechanism). Improper handling can lead to runaway polymerization or peroxide detonation. 
Parameter Data
Systematic Name Ethenoxymethoxyethene
Common Name Divinyl Formal; Bis(vinyloxy)methane
CAS Number 764-78-3 (Note: Verify specific vendor CAS; sometimes conflated with ethylene glycol divinyl ether)
Formula

Flash Point < 0°C (Estimated; Treat as Class IB Flammable)
Boiling Point ~88°C
Density ~0.91 g/mL
Primary Hazards Peroxide Former (Class B/A), Polymerizable, Flammable
Mechanistic Hazards (The "Why")

To safely handle this chemical, you must understand the competing mechanisms that drive its instability.

A. The Peroxide Threat (Radical Mechanism)

Like diethyl ether, the oxygen atom stabilizes the formation of a radical on the adjacent carbon. However, the vinyl group allows this radical to propagate, forming polymeric peroxides rather than simple hydroperoxides. These peroxides are:

  • Shock Sensitive: They often precipitate as oily droplets or crystals.

  • Concentration Hazards: Evaporation (even passive) concentrates these peroxides to explosive levels.

B. The Polymerization Threat (Cationic Mechanism)

The electron-rich double bond of the vinyl ether is highly nucleophilic.

  • Acid Sensitivity: Even trace acids (from unwashed glassware or acidic waste streams) can protonate the vinyl group, generating a carbocation.

  • Runaway Reaction: This carbocation attacks other monomer molecules, triggering a rapid, heat-generating polymerization. Crucially, this means you cannot use acidic agents (like standard Ferrous Sulfate) to quench peroxides, as the acid will trigger an explosion.

Pre-Disposal Assessment & Stabilization Protocol

WARNING: If you see crystals or an oily second layer in the bottle, DO NOT TOUCH OR OPEN IT. Evacuate the lab and contact your bomb squad or high-hazard emergency response team immediately.

Step 1: Peroxide Quantification

Before moving the container to waste, you must quantify the peroxide level.

  • PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety goggles, and face shield. Work in a fume hood.

  • Test: Use a commercial peroxide test strip (e.g., Quantofix). Dip the strip into the liquid (or a pipette sample) for 1 second.

  • Read: Compare color after 15 seconds.

Step 2: Decision Logic
  • < 20 ppm: Safe for immediate bulking into non-acidic flammable waste.

  • 20 - 100 ppm: Must be stabilized (quenched) before disposal.

  • > 100 ppm: High Hazard. Do not move. Contact EHS for specialized removal.

Step 3: The "Neutral Quench" (For 20-100 ppm)

Standard peroxide quenching uses acidic ferrous sulfate. Do NOT use this. You must use a neutral/basic reducer to prevent polymerization.

Reagents:

  • Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ).
  • Water.[1][2][3]

Protocol:

  • Prepare a 10% (w/v) aqueous solution of Sodium Bisulfite.

  • Add the peroxide-containing Divinyl Formal to the bisulfite solution in a 1:1 ratio (e.g., 100mL solvent to 100mL bisulfite solution).

  • Stir gently for 20 minutes at room temperature.

  • Retest the organic layer with a peroxide strip. It should read 0 ppm.

  • Separate the layers (if distinct) or dispose of the entire mixture as aqueous/organic chemical waste.

Disposal Workflow Visualization

The following diagram outlines the critical decision-making process for disposing of Divinyl Formal.

DisposalWorkflow Start Start: Waste Identification (Divinyl Formal) VisualCheck Visual Inspection: Crystals or Oily Layer? Start->VisualCheck Emergency STOP WORK Evacuate & Contact EHS/Bomb Squad VisualCheck->Emergency Yes (Crystals) Test Peroxide Test Strip VisualCheck->Test No (Clear Liquid) Result Peroxide Level? Test->Result Low < 20 ppm Result->Low Low Risk Med 20 - 100 ppm Result->Med Moderate Risk High > 100 ppm Result->High High Risk WasteStream Segregate Waste Stream (Flammable, Non-Acidic) Low->WasteStream Quench Neutral Quench Protocol (10% Na Bisulfite, 1:1 Ratio) NO ACIDS! Med->Quench High->Emergency Do Not Move Retest Retest Peroxides Quench->Retest Retest->Result Label Label: 'Flammable, Peroxide Former' Add Date WasteStream->Label

Figure 1: Decision logic for the safe disposal of Divinyl Formal, prioritizing peroxide detection and polymerization prevention.

Waste Container Specifications

Once the material is confirmed peroxide-free (or quenched), prepare it for pickup.

  • Container Type:

    • Use Amber Glass or Conductive Metal cans.

    • Why: Amber glass blocks UV light (which catalyzes peroxide formation). Metal dissipates static charge (flash point hazard).

  • Inhibitor Addition:

    • Add BHT (Butylated Hydroxytoluene) at 100 ppm to the waste container. This scavenges free radicals and prevents peroxides from reforming while the waste awaits pickup.

  • Labeling:

    • Must Read: "Waste Flammable Liquid, N.O.S. (Contains Divinyl Formal)."

    • Hazard Tags: Flammable, Peroxide Former.

    • Warning: "DO NOT MIX WITH ACIDS."

Emergency Procedures
  • Spill (< 100mL): Cover with vermiculite or activated charcoal. Do not use paper towels (combustible). Scoop into a bag using non-sparking tools.

  • Spill (> 100mL): Evacuate area. Vapors are heavier than air and may travel to ignition sources.[4]

  • Skin Contact: Rinse with water for 15 minutes. The hydrolysis products (formaldehyde/acetaldehyde) are skin irritants and sensitizers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165717, Ethenoxymethoxyethene. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 6: Working with Chemicals. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals Guide. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethenoxymethoxyethene

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Divinyl formal; Bis(vinyloxy)methane; Methylene glycol divinyl ether CAS: 111-38-6 Molecular Formula:



Part 1: Executive Safety Summary

Urgent Warning: Ethenoxymethoxyethene is not a standard solvent; it is a reactive bis-vinyl ether . Handling this compound requires precautions against three distinct failure modes:

  • Flash Polymerization: As a divinyl compound, it can crosslink exothermically if exposed to acidic initiators or radical sources.

  • Hydrolysis Toxicity: Upon contact with moisture (even humid air), it hydrolyzes to release Formaldehyde and Acetaldehyde , both potent carcinogens/toxins.

  • Peroxide Formation: Like all vinyl ethers, it readily forms explosive peroxides upon storage.

The "Standard Lab Coat & Nitrile" approach is insufficient for this compound. This guide outlines the elevated PPE standards required for safe operation.

Part 2: The PPE Matrix (Risk-Based Selection)

As a Senior Application Scientist, I strongly advise against relying solely on standard nitrile gloves for direct handling of low-molecular-weight ethers. Their permeation breakthrough time is often less than 5 minutes.

2.1 Glove Selection Protocol
Exposure ScenarioRecommended MaterialBrand ExamplesRationale
Primary Handling (Transfer, Synthesis)Laminate / Multilayer Ansell Silver Shield™, North Silver ShieldImpermeable. Vinyl ethers penetrate nitrile/latex rapidly. Laminate offers >4-hour breakthrough protection.
Dexterity-Critical (Micropipetting)Double Nitrile (High-Grade) Kimberly-Clark Purple Nitrile (Double Layer)Sacrificial Layer. The outer glove provides ~2 mins of splash protection. MUST be changed immediately upon any contact.
Spill Cleanup (>10 mL)Butyl Rubber or PVA Honeywell ButylThick polymer required to prevent chemical burns and systemic absorption during cleanup.
2.2 Respiratory & Eye Protection[1][2][3]
  • Respiratory: Work exclusively in a certified fume hood. If work outside a hood is unavoidable (e.g., reactor maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

    • Why: The hydrolysis product (Formaldehyde) has poor warning properties; by the time you smell it, you are overexposed.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Do not use safety glasses. The lachrymatory nature of the hydrolysis products requires a gas-tight seal around the eyes.

Part 3: Decision Logic & Workflow Visualization
3.1 PPE Selection Decision Tree

This diagram illustrates the logic flow for selecting the correct protective gear based on the specific task volume and duration.

PPE_Selection Start Task Assessment: Ethenoxymethoxyethene VolumeCheck Volume > 100mL OR Duration > 15 mins? Start->VolumeCheck HighRisk High Exposure Risk VolumeCheck->HighRisk Yes LowRisk Incidental Splash Risk VolumeCheck->LowRisk No Glove_Laminate GLOVES: Silver Shield (Laminate) (Mandatory) HighRisk->Glove_Laminate Resp_Hood VENTILATION: Fume Hood Only (Sash at 18 inches) HighRisk->Resp_Hood Glove_Nitrile GLOVES: Double Nitrile (5 mil) Change outer pair every 30 mins LowRisk->Glove_Nitrile Resp_Local VENTILATION: Fume Hood or Snorkel Extract LowRisk->Resp_Local

Figure 1: Decision logic for PPE selection based on exposure potential.

Part 4: Operational Handling Protocol
4.1 Pre-Start Checklist
  • Peroxide Test: Test for peroxides using KI strips before every use. If >10 ppm, do not concentrate; treat with reducing agent immediately.

  • Dryness Check: Ensure all glassware is oven-dried. Moisture triggers hydrolysis.

  • Acid Scavenger: When designing reactions, include a base (e.g.,

    
     or Triethylamine) to prevent acid-catalyzed polymerization.
    
4.2 Safe Transfer Technique (Cannula Method)

Avoid pouring. Pouring increases static generation and vapor release.

  • Setup: Secure the reagent bottle and receiving flask under nitrogen/argon.

  • PPE: Don Silver Shield gloves.

  • Transfer: Use a double-tipped needle (cannula) or a gas-tight syringe.

  • Pressure: Use low-positive pressure (inert gas) to push the liquid. Never pull a vacuum on vinyl ethers (concentrates peroxides).

4.3 Emergency Spill Response

If a spill occurs (>50 mL):

  • Evacuate: The immediate area.

  • Ventilate: Maximize hood flow.

  • PPE Upgrade: Don Butyl gloves and Full-Face Respirator.

  • Neutralize: Cover spill with a 1:1 mixture of Vermiculite and Sodium Carbonate (soda ash). The carbonate neutralizes any acid formed, preventing polymerization.

  • Collect: Scoop into a hazardous waste container labeled "Flammable - Aldehyde Hazard".

Part 5: Disposal & Waste Management

Crucial Rule: NEVER pour Ethenoxymethoxyethene down the drain.

  • Reason: It will hydrolyze in the sewer lines, releasing formaldehyde gas into the building plumbing system.

Waste StreamHandling Procedure
Liquid Waste Collect in "Class A Organic Solvents" container. Add 1% Triethylamine to the waste container to inhibit polymerization and hydrolysis.
Solid Waste Contaminated gloves/wipes must be double-bagged in polyethylene bags before disposal in solid hazardous waste.
Empty Containers Rinse with Acetone (collect rinsate), then air dry in a fume hood before glass recycling.
Part 6: Scientific Rationale (The "Why")

The Hydrolysis Mechanism: Understanding the chemistry enforces the safety rules. Ethenoxymethoxyethene is an acetal. In the presence of water (


) and trace acid (

), the following equilibrium shifts rapidly to the right:


  • Formaldehyde: Known human carcinogen (IARC Group 1).

  • Acetaldehyde: Probable human carcinogen (IARC Group 2B).

This is why Respiratory Protection and Moisture Control are not just "good practice"—they are toxicological necessities.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165717, Ethene, 1,1'-[methylenebis(oxy)]bis-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.